3-(Trifluoromethylthio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGAPIVNQABETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350877 | |
| Record name | 3-(Trifluoromethylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946-65-6 | |
| Record name | 3-(Trifluoromethylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethylthio (-SCF3) group can profoundly influence a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key parameters, and discusses its synthesis and potential applications in drug discovery.
Core Physicochemical Properties
The unique properties of this compound stem from the combined electronic effects of the electron-withdrawing trifluoromethylthio group and the ionizable carboxylic acid functionality. These features make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H5F3O2S | Chem-Impex[1] |
| Molecular Weight | 222.19 g/mol | Chem-Impex[1] |
| Melting Point | 71-74 °C | Sigma-Aldrich |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available | |
| logP (predicted) | 3.2 (XlogP) | PubChem[2] |
| Appearance | White to light yellow powder | Chem-Impex[1] |
| CAS Number | 946-65-6 | Chem-Impex[1] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of aromatic carboxylic acids, which are directly applicable to this compound.
Synthesis of this compound
Objective: To synthesize this compound from a suitable precursor.
Illustrative Protocol (based on trifluoromethylthiolation of a thiol):
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-mercaptobenzoic acid in a suitable organic solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)phthalimide or a similar electrophilic SCF3 source, is added portion-wise to the stirred solution at a controlled temperature (often ambient or slightly elevated).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., water or a mild acidic solution). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded to define the melting point range.
Determination of Boiling Point (under reduced pressure)
Objective: To determine the boiling point of a liquid organic compound, particularly for those that may decompose at atmospheric pressure.
Protocol:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.
-
Sample Introduction: A small amount of the purified compound is placed in the distillation flask with a boiling chip or magnetic stirrer.
-
Measurement: The system is evacuated to a specific, stable pressure. The sample is then heated gently.
-
Data Recording: The temperature at which the liquid boils and a stable reflux is observed on the thermometer bulb is recorded as the boiling point at that specific pressure.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a carboxylic acid.
Protocol:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Protocol:
-
Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of this compound is dissolved in the n-octanol phase.
-
Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume of the water phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizations
Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.
Caption: A plausible synthetic workflow for this compound.
Role in Drug Discovery Workflow
Given the importance of the trifluoromethylthio group in medicinal chemistry for enhancing drug-like properties, the following diagram illustrates the potential role of this compound as a building block in a typical drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a compound with significant potential in the fields of pharmaceutical and materials science. While some of its fundamental physicochemical properties are documented, further experimental investigation is required to fully characterize this molecule. The protocols outlined in this guide provide a framework for obtaining the missing data. The synthetic strategies and its potential role in drug discovery workflows highlight the importance of this compound as a valuable building block for the development of new chemical entities with enhanced properties.
References
Spectroscopic and Physicochemical Characterization of 3-(Trifluoromethylthio)benzoic Acid
For Immediate Release
This technical guide provides a summary of available spectroscopic and physicochemical data for 3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles nuclear magnetic resonance (NMR) data and physical properties from publicly accessible sources.
Physicochemical Properties
This compound is a white to light yellow powder. It has a melting point range of 71-74 °C. The purity of commercially available samples is typically reported to be greater than or equal to 99% as determined by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
A comprehensive search of public databases and scientific literature yielded Nuclear Magnetic Resonance (NMR) data. However, experimental Infrared (IR) spectroscopy and Mass Spectrometry (MS) data for this compound were not found to be publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the reported ¹H, ¹³C, and ¹⁹F NMR data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.43 | bs | 1H, Ar-H |
| 8.26 | dt | 1H, Ar-H |
| 7.93 | d | 1H, Ar-H |
| 7.59 | d | 1H, Ar-H |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm |
| 170.9 |
| 141.4 |
| 137.5 |
| 136.1 |
| 132.7 |
| 129.7 |
| 128.4 |
| 128.1 |
| 128.0 |
| 127.9 |
| 126.4 |
Table 3: ¹⁹F NMR Spectral Data of this compound
| Chemical Shift (δ) ppm |
| -42.4 |
Experimental Protocols
The following experimental details for the acquisition of the NMR data have been reported:
-
Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 151 MHz spectrometer for ¹⁹F NMR.
-
Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for NMR analysis.
-
Sample Preparation: While specific details on sample preparation are not extensively documented in the available literature, standard procedures for NMR analysis of organic compounds would be followed. This typically involves dissolving a few milligrams of the analyte in the deuterated solvent and transferring the solution to an NMR tube.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
The Ascendant Trajectory of 3-(Trifluoromethylthio)benzoic Acid Derivatives in Drug Discovery: A Technical Guide
For Immediate Release
In the ever-evolving landscape of pharmaceutical research, the quest for novel molecular scaffolds that offer enhanced therapeutic potential is paramount. Among the promising candidates, derivatives of 3-(trifluoromethylthio)benzoic acid have emerged as a focal point for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The unique trifluoromethylthio (SCF3) group imparts advantageous properties, including increased lipophilicity and metabolic stability, making these derivatives attractive for a range of therapeutic applications, from anti-inflammatory to anticancer and antimicrobial agents.
Quantitative Biological Activity
The biological efficacy of this compound derivatives and structurally related compounds has been evaluated across various assays. The following tables summarize the quantitative data, providing a comparative overview of their activity.
| Compound ID | Derivative Type | Target/Assay | Activity (IC50/EC50/MIC) | Reference |
| 1a | 4-Chloro-3-(trifluoromethylthio)anilide | Xanthomonas oryzae pv. oryzae (Xoo) | 83 mg/L (EC50) | [1] |
| 1b | 4-Methyl-3-(trifluoromethylthio)anilide | Ralstonia solanacearum | 40-78 mg/L (EC50) | [1] |
| 2a | N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | MCF7 (breast cancer) | 3.84 ± 0.62 µM (IC50) | [2] |
| 2b | Doxorubicin (Reference) | MCF7 (breast cancer) | 5.93 ± 0.33 µM (IC50) | [2] |
| 3a | m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamide (T11) | HCT-116 (colon cancer) | Not specified, induces apoptosis | [3] |
| 4a | 3-amino-N-(3,4-dichlorophenyl)-1H-indazole-1-carboxamide (10d) | SR (leukemia) | 0.0153 µM (GI50) | [4] |
| 4b | 3-amino-N-(3,5-dichlorophenyl)-1H-indazole-1-carboxamide (10e) | Various cancer cell lines | <1 µM (GI50) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of these compounds.
Synthesis of this compound Derivatives (General Amide Formation)
A common method for synthesizing amide derivatives involves the coupling of a carboxylic acid with an amine.[5]
-
Activation of the Carboxylic Acid: this compound is converted to its more reactive acyl chloride. This can be achieved by reacting the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF). The mixture is refluxed until the conversion to the acyl chloride is complete, which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber). The excess thionyl chloride and solvent are then removed under reduced pressure.
-
Amide Coupling: The resulting 3-(trifluoromethylthio)benzoyl chloride is dissolved in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF). To this solution, the desired amine is added, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction. The reaction is usually stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove any unreacted acyl chloride, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated under reduced pressure to yield the crude amide. The product is then purified by recrystallization or column chromatography on silica gel.
Antiproliferative Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.[2][6]
-
Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. Control wells receive medium with the solvent at the same final concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many this compound derivatives are still under investigation, evidence suggests that related benzamide structures can modulate key inflammatory pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation, immunity, and cell survival.[7][8]
NF-κB Signaling Pathway
The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), which then translocates to the nucleus to induce the transcription of pro-inflammatory genes. Some benzamide derivatives have been shown to inhibit NF-κB activation, potentially by interfering with the degradation of IκBα.[7]
Caption: Potential inhibition of the NF-κB signaling pathway by benzamide derivatives.
Experimental Workflow for Drug Screening
The process of screening new chemical entities for biological activity follows a structured workflow, from initial synthesis to detailed biological evaluation.
Caption: A typical experimental workflow for drug discovery and development.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The strategic incorporation of the trifluoromethylthio group confers favorable physicochemical properties that are advantageous for drug design. While research into their specific mechanisms of action is ongoing, the inhibition of key signaling pathways such as NF-κB presents a plausible avenue for their therapeutic effects. Further structure-activity relationship (SAR) studies and in-depth mechanistic investigations are warranted to fully elucidate their potential and to guide the development of next-generation therapeutics. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. acgpubs.org [acgpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 6. scielo.br [scielo.br]
- 7. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Potential: A Technical Guide to the Mechanism of Action of 3-(Trifluoromethylthio)benzoic Acid
For Immediate Release
A Deep Dive into the Biological Role and Therapeutic Promise of 3-(Trifluoromethylthio)benzoic Acid and its Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, a synthetic organofluorine compound, is a molecule of significant interest in the fields of medicinal chemistry and agrochemical development. Its utility largely stems from its role as a versatile synthetic intermediate, where the incorporation of the trifluoromethylthio (-SCF3) functional group can bestow advantageous properties upon parent molecules.[1][2] The -SCF3 moiety is known to enhance lipophilicity, improve metabolic stability, and modulate electronic characteristics, all of which are critical determinants of a compound's biological activity.[3] Although direct and extensive research into the specific mechanism of action of this compound is limited, this technical guide aims to provide an in-depth overview of its potential biological activities by leveraging data from structurally analogous compounds and outlining robust experimental approaches for its investigation.
The Physicochemical Edge: How the Trifluoromethylthio Group Influences Biological Interactions
The unique properties of the trifluoromethylthio group are central to the potential biological efficacy of this compound and its derivatives.
-
Enhanced Lipophilicity : The -SCF3 group significantly increases the lipophilicity of a molecule, which can facilitate its passage across biological membranes, such as the cell membrane and the blood-brain barrier.[3] This property is crucial for a drug's ability to reach its target site of action.
-
Metabolic Resistance : The inherent strength of the carbon-sulfur and carbon-fluorine bonds within the -SCF3 group confers a high degree of metabolic stability.[3] This resistance to enzymatic degradation can prolong the half-life of a compound in the body, leading to a more sustained therapeutic effect.
-
Electronic Modulation : As a potent electron-withdrawing group, the -SCF3 moiety can influence the acidity of the carboxylic acid group and alter the electron distribution of the aromatic ring. These electronic modifications can fine-tune the binding interactions of the molecule with its biological targets.
Postulated Mechanisms of Action: Insights from Structurally Related Compounds
While the precise biological targets of this compound remain to be elucidated, studies on analogous compounds provide a foundation for hypothesizing its potential mechanisms of action.
Enzyme Inhibition: A Promising Avenue
A significant body of research has demonstrated that benzoic acid derivatives can act as inhibitors of various enzymes. Of particular relevance is a study on 3-(adenosylthio)benzoic acid derivatives, which have shown potent inhibitory activity against the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral replication.[2][4] This finding suggests that the benzoic acid scaffold, when appropriately substituted, can effectively interact with the active sites of enzymes.
The following table presents the 50% inhibitory concentrations (IC50) of several 3-(adenosylthio)benzoic acid derivatives against the SARS-CoV-2 nsp14 methyltransferase. This data highlights the potential for this class of molecules to serve as potent enzyme inhibitors and underscores the importance of the substitution pattern on the benzoic acid ring for activity.
| Compound ID | R1 | R2 | R3 | R4 | nsp14 IC50 (µM) |
| 2a | H | H | H | H | 0.43 ± 0.04 |
| 5a | Cl | H | H | H | 0.05 ± 0.005 |
| 5b | Br | H | H | H | 0.06 ± 0.006 |
| 5c | OCH3 | H | H | H | 0.05 ± 0.004 |
| 5p | H | H | Phenyl | H | 0.0008 ± 0.0001 |
| Data sourced from Molecules 2023, 28(2), 768.[2] |
Foundational Experimental Protocols for Mechanistic Studies
To rigorously assess the biological mechanism of action of this compound, a systematic experimental approach is required. The following protocols, adapted from established methodologies for similar compounds, provide a comprehensive framework for such investigations.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory potential of this compound against a target enzyme, such as a methyltransferase.
Objective: To quantify the in vitro inhibitory activity of this compound against a selected enzyme.
Materials:
-
Purified recombinant target enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Enzyme-specific substrate
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)
-
Detection system (e.g., fluorescence-based probe or radiolabeled SAM)
-
96-well assay plates
-
Microplate reader
Methodology:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
-
Reaction Setup: The assay is performed in a 96-well plate. Each well contains the assay buffer, the test compound at a specific concentration, and the target enzyme. Control wells containing a vehicle (DMSO) and a known inhibitor are also included.
-
Enzyme-Inhibitor Pre-incubation: The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow for the binding of the test compound to the enzyme.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the substrate and SAM. The plate is then incubated at the enzyme's optimal temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
Signal Detection: The reaction is terminated, and the resulting signal is measured using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Signaling Pathway Analysis
This protocol describes a general workflow to investigate the effects of this compound on a specific intracellular signaling cascade.
Objective: To determine if this compound modulates the activity of a key signaling pathway in a cellular context.
Materials:
-
A biologically relevant cell line
-
Cell culture media and reagents
-
This compound
-
Known activators and inhibitors of the pathway of interest
-
Cell lysis buffer
-
Primary antibodies targeting total and phosphorylated forms of key signaling proteins
-
HRP-conjugated secondary antibodies
-
Western blotting apparatus and reagents
Methodology:
-
Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then treated with varying concentrations of this compound for a predetermined duration.
-
Cell Lysis: Following treatment, the cells are washed and then lysed to release the intracellular proteins. The total protein concentration of each lysate is determined.
-
Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for the total and phosphorylated forms of the signaling proteins of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the level of protein phosphorylation is normalized to the total protein level.
Visualizing the Core Concepts
A Representative Experimental Workflow
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
A Hypothetical Signaling Pathway Under Modulation
Caption: A hypothetical kinase signaling cascade modulated by an inhibitor.
Future Outlook and Research Imperatives
The exploration of this compound and its derivatives as biologically active agents is a promising frontier in drug discovery. While this guide provides a foundational understanding based on the properties of analogous compounds, it is imperative that future research focuses on the direct experimental investigation of this molecule. A systematic screening against a diverse panel of enzymes and cellular pathways will be crucial to definitively identify its biological targets and elucidate its precise mechanism of action. The detailed experimental protocols provided herein offer a robust starting point for these critical studies, which will ultimately determine the therapeutic potential of this intriguing chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethylthio)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on outlining the necessary experimental protocols to determine these critical parameters. The trifluoromethylthio group is known to enhance stability and solubility in organic solvents, making this compound a valuable building block in medicinal chemistry and materials science.[1] This guide presents a framework for researchers to generate the required data for drug development and formulation, including detailed methodologies for solubility assessment and stability-indicating assays. Furthermore, it provides visual workflows to guide the experimental processes.
Introduction
This compound (C₈H₅F₃O₂S) is a benzoic acid derivative distinguished by a trifluoromethylthio (-SCF₃) group at the meta-position. This functional group imparts unique electronic properties and lipophilicity, making it a subject of interest in the development of novel therapeutic agents and advanced materials.[1] The trifluoromethylthio group is recognized for its contribution to the stability of the compound and its ability to enhance solubility in organic solvents.[1] A thorough understanding of its solubility and stability is paramount for its effective utilization in pharmaceutical and chemical research, guiding formulation development, and ensuring product quality and efficacy.
This guide serves as a technical resource for scientists and researchers, providing the necessary theoretical background and practical methodologies to systematically evaluate the solubility and stability of this compound.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. It is important to note that while general properties are available, specific quantitative data on solubility in various solvents remains largely unreported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₂S | [1] |
| Molecular Weight | 222.19 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 946-65-6 | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Solubility Profile
Table 2: Solubility of this compound in Various Solvents (To be determined)
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Water (pH 5.0) | 25 | Shake-Flask | ||
| Water (pH 7.4) | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| Propylene Glycol | 25 | Shake-Flask | ||
| Polyethylene Glycol 400 | 25 | Shake-Flask |
Stability Profile
The chemical stability of a compound is a crucial factor for its development as a pharmaceutical or agrochemical, as it dictates its shelf-life, storage conditions, and potential degradation pathways. The trifluoromethylthio group is suggested to contribute to the overall stability of the molecule.[1] A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradants and understand its degradation kinetics.
Table 3: Stability of this compound under Stress Conditions (To be determined)
| Stress Condition | Parameters | Observation | Degradation (%) | Major Degradants |
| Hydrolytic | 0.1 N HCl, 60°C, 24h | |||
| 0.1 N NaOH, 60°C, 24h | ||||
| Neutral (Water), 60°C, 24h | ||||
| Oxidative | 3% H₂O₂, RT, 24h | |||
| Photolytic | Solid, ICH Q1B Option 2 | |||
| Solution (Methanol), ICH Q1B Option 2 | ||||
| Thermal | Solid, 80°C, 72h |
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
5.1.1. Materials and Equipment
-
This compound
-
Selected solvents (as per Table 2)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
5.1.2. Procedure
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After the incubation period, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.
-
Centrifuge the samples at a high speed to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in g/L and mol/L.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
5.2.1. Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (e.g., methanol, acetonitrile, water)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/DAD or HPLC-MS system
5.2.2. Procedure
-
Hydrolytic Degradation:
-
Prepare solutions of the compound in 0.1 N HCl, 0.1 N NaOH, and purified water.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC at various time intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).
-
Analyze the samples by HPLC and compare with a sample stored in the dark.
-
-
Thermal Degradation:
-
Expose the solid compound to a high temperature (e.g., 80 °C) in a temperature-controlled oven for 72 hours.
-
Analyze the sample by HPLC.
-
5.2.3. Analysis
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradation products.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Calculate the percentage of degradation in each stress condition.
Signaling Pathways and Biological Interactions
Currently, there is no publicly available information detailing the specific signaling pathways or biological interactions of this compound. As a versatile intermediate, its biological activity is typically explored through the synthesis of more complex derivatives.[1] Future research should focus on elucidating the pharmacological and toxicological profiles of this compound and its metabolites. A logical workflow for such an investigation is proposed below.
Conclusion
While this compound is a compound of significant interest in medicinal chemistry and materials science, a comprehensive, publicly available dataset on its solubility and stability is currently lacking. This technical guide provides a clear and actionable framework for researchers to systematically determine these crucial parameters. The detailed experimental protocols for solubility assessment and forced degradation studies will enable the generation of robust data necessary for formulation development, regulatory submissions, and a deeper understanding of the compound's behavior. The provided workflows offer a visual guide to these experimental processes. Future research should be directed towards generating and publishing this fundamental data to facilitate the broader application of this promising chemical entity.
References
An In-depth Technical Guide to 3-(Trifluoromethylthio)benzoic Acid (CAS 946-65-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: It has been noted that public databases occasionally misattribute information for Diphenylacetonitrile (CAS 86-29-3) to CAS number 946-65-6. This document pertains exclusively to 3-(Trifluoromethylthio)benzoic acid, the compound correctly associated with CAS number 946-65-6.
Executive Summary
This compound is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its trifluoromethylthio group imparts unique electronic properties and lipophilicity, making it a valuable building block for the development of novel bioactive molecules.[1] This guide provides a comprehensive overview of the known properties and hazards of this compound, including its physicochemical characteristics, safety profile, and representative synthetic and analytical methodologies. Due to its primary role as a synthetic intermediate, publicly available data on its biological activity and detailed toxicology are limited.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 946-65-6 | [1] |
| Molecular Formula | C₈H₅F₃O₂S | [1] |
| Molecular Weight | 222.18 g/mol | |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 71-74 °C | |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Enhanced solubility in organic solvents | [1] |
| Storage | Store at 0-8 °C | [1] |
Hazards and Safety Information
This compound is classified as an irritant. The available hazard information is summarized from safety data sheets and chemical databases.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Safety and Handling
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of this compound are not widely published. The following sections provide representative methodologies based on general procedures for analogous compounds.
Representative Synthesis Workflow
A plausible synthetic route to this compound involves the trifluoromethylthiolation of a suitable benzoic acid precursor, such as 3-mercaptobenzoic acid or a derivative.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethylthio)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science.[1] The introduction of the trifluoromethylthio (-SCF3) group can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable moiety in the design of novel pharmaceuticals and agrochemicals.[1] This technical guide aims to provide a comprehensive overview of the molecular structure and conformation of this compound. However, a thorough review of publicly available scientific literature and databases reveals a significant scarcity of experimental data specifically for this compound. While basic properties are known, detailed crystallographic, spectroscopic, and conformational analyses appear to be unpublished.
This document summarizes the available information for this compound and, for comparative and illustrative purposes, presents data for analogous compounds, including 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid. A generalized, hypothetical experimental protocol for its synthesis is also provided based on established methods for aryl trifluoromethyl thioethers.
Molecular Identity and Basic Properties
This compound, also known as 3-(trifluoromethylsulfanyl)benzoic acid, is a white to light yellow powder.[1] Its fundamental properties are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 946-65-6 | Chem-Impex[1] |
| Molecular Formula | C8H5F3O2S | Chem-Impex, PubChemLite[1][2] |
| Molecular Weight | 222.19 g/mol | Chem-Impex[1] |
| Appearance | White to light yellow powder | Chem-Impex[1] |
| Purity | ≥ 99% (HPLC) | Chem-Impex[1] |
| Melting Point | 71-74 °C | BOC Sciences[] |
| Boiling Point | 229.5 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.5 g/cm³ | BOC Sciences[] |
| Storage Conditions | Sealed in dry, Room Temperature or 0-8 °C | BOC Sciences, Chem-Impex[1][] |
Molecular Structure and Conformation
A definitive, experimentally determined molecular structure of this compound from single-crystal X-ray diffraction is not available in the public domain. Such an analysis would provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and conformational preferences.
In the absence of specific data, the molecular structure can be inferred from its constituent parts. The molecule consists of a benzoic acid scaffold with a trifluoromethylthio group at the meta-position. The conformation will be determined by the rotational barriers around the C(aryl)-S and S-C(F3) bonds, as well as potential intramolecular interactions.
Comparative Crystallographic Data
For comparative insight, the crystallographic data for a structurally related compound, 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid, is presented in Table 2.[4] This molecule features a trifluoromethyl-substituted phenylthio group attached to a benzoic acid. In this structure, the dihedral angle between the mean planes of the two benzene rings is 88.7 (2)°.[4] The carboxylic acid group is twisted by 13.6 (7)° from the plane of its attached aromatic ring.[4] In the crystal, molecules form inversion dimers through O-H···O hydrogen bonds.[4]
| Parameter | 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid |
| Molecular Formula | C14H9F3O2S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3071 (5) |
| b (Å) | 8.0790 (7) |
| c (Å) | 11.3878 (11) |
| α (°) | 82.678 (8) |
| β (°) | 83.642 (7) |
| γ (°) | 72.309 (7) |
| Volume (ų) | 633.41 (10) |
| Z | 2 |
| (Data from Siddegowda et al., 2013)[4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons on the benzene ring, with splitting patterns influenced by their positions relative to the carboxylic acid and trifluoromethylthio groups. A broad singlet for the carboxylic acid proton would also be expected.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals: six for the aromatic carbons (four protonated, two quaternary), one for the carboxylic carbon, and one for the trifluoromethyl carbon (which would appear as a quartet due to coupling with the fluorine atoms).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-O stretching and O-H bending vibrations (around 1400-1200 cm⁻¹), and strong C-F stretching bands characteristic of the CF₃ group.
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature. However, a general synthesis can be proposed based on established methods for the preparation of aryl trifluoromethyl thioethers. A common route involves the trifluoromethylthiolation of a suitable precursor.
Hypothetical Synthesis Workflow
A plausible synthetic route could involve the reaction of 3-mercaptobenzoic acid with a trifluoromethylating agent or the reaction of a 3-halobenzoic acid derivative with a trifluoromethylthiolating reagent.
References
The Trifluoromethylthio Group: A Technical Guide to its Electronic Effects on the Benzoic Acid Ring
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (-SCF3) group has emerged as a substituent of significant interest in medicinal chemistry and materials science. Its unique electronic properties, distinct from both its ether (-OCF3) and alkyl (-CF3) analogs, offer a powerful tool for modulating molecular characteristics. This guide provides an in-depth analysis of the electronic effects of the -SCF3 group when appended to a benzoic acid ring, presenting quantitative data, experimental methodologies, and visual representations of its underlying chemical principles.
Overview of Electronic Effects
The electronic influence of the trifluoromethylthio group on an aromatic ring is a complex interplay of strong inductive withdrawal and nuanced resonance effects.
-
Inductive Effect (-I): The -SCF3 group is a potent electron-withdrawing substituent by induction. This effect is driven by the high electronegativity of the three fluorine atoms, which polarize the C-F bonds. This polarity is transmitted through the sulfur atom and the sigma bonds to the benzoic acid ring, decreasing electron density on the ring and increasing the acidity of the carboxylic acid proton.
-
Resonance Effect (+R/-R): The resonance effect is more ambiguous. The sulfur atom possesses lone pairs of electrons that could theoretically be donated into the aromatic pi-system (+R effect). However, the potent electron-withdrawing nature of the attached trifluoromethyl group significantly diminishes the electron-donating ability of the sulfur atom. Furthermore, the potential for d-orbital participation in resonance is generally considered minimal. The net result is that the inductive effect overwhelmingly dominates, and for practical purposes, the resonance donation is weak to negligible. The group is therefore strongly deactivating and directs incoming electrophiles to the meta position.
Quantitative Analysis of Electronic Effects
The electronic impact of the -SCF3 group can be quantified using Hammett constants and by observing its effect on the acidity (pKa) of benzoic acid.
Hammett Substituent Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic influence. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. The -SCF3 group is characterized by positive σ values, indicating its electron-withdrawing nature.
| Constant | Value (Source A) | Value (Source B) | Description |
| σm | 0.40 | 0.44 | Represents the electronic effect from the meta position, primarily reflecting the inductive effect. |
| σp | 0.50 | 0.45 | Represents the electronic effect from the para position, a combination of inductive and resonance effects. |
Note: Discrepancies in reported values can arise from different experimental conditions (e.g., solvent).
Acidity of Trifluoromethylthio-Substituted Benzoic Acids
The Hammett equation for benzoic acid ionization in water at 25°C is: pKa(X) = pKa(H) - σ (since ρ = 1 for this reaction).
| Isomer | Predicted pKa | Calculated pKa (using σ Source A) | Calculated pKa (using σ Source B) |
| Benzoic Acid | ~4.20 (Reference) | 4.20 | 4.20 |
| 3-(SCF3)-Benzoic Acid | Not Found | 3.80 | 3.76 |
| 4-(SCF3)-Benzoic Acid | 3.76 | 3.70 | 3.75 |
Note: The calculated values provide a strong theoretical estimate of the expected acidity. The ortho isomer's acidity is complicated by potential steric and through-space interactions and is not estimated here.
Lipophilicity
In drug design, electronic effects are often considered alongside lipophilicity. The -SCF3 group significantly increases the lipophilicity of a molecule. This is quantified by the Hansch-Leo fragment constant (π).
| Parameter | Value | Description |
| π (-SCF3) | 1.44 | A positive value indicates the fragment is lipophilic and will increase the molecule's partition coefficient (logP). |
Experimental Protocols
The quantitative data presented above are derived from precise experimental measurements. The determination of pKa is a foundational experiment for quantifying electronic effects.
Determination of pKa by Potentiometric Titration
This method involves monitoring the pH of a solution of the substituted benzoic acid as a titrant (a strong base) is added.
Objective: To determine the pKa of a trifluoromethylthio-substituted benzoic acid.
Materials & Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, 10).
-
Magnetic stirrer and stir bar.
-
25 mL burette, Class A.
-
100 mL beaker.
-
Substituted benzoic acid sample (e.g., 4-(trifluoromethylthio)benzoic acid).
-
Solvent (e.g., deionized water, or a water/co-solvent mixture like ethanol-water if solubility is low).
-
Standardized 0.1 M NaOH solution (titrant).
-
Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Nitrogen gas line for purging.
Procedure:
-
Preparation: Accurately weigh a sample of the substituted benzoic acid to prepare a solution of known concentration (e.g., 20 mL of a 1 mM solution).
-
Dissolution: Dissolve the acid in the chosen solvent in the beaker. If a co-solvent is used, the same solvent mixture must be used for all measurements, including the titrant. Add the inert salt solution to maintain ionic strength.
-
Inert Atmosphere: Place the beaker on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the measurement. Maintain a gentle nitrogen blanket over the solution throughout the titration.
-
Initial pH: Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Titration: Begin adding the 0.1 M NaOH titrant from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).
-
Data Recording: After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue this process well past the equivalence point.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Alternatively, calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and the corresponding pH read from the original titration curve.
-
-
Replication: Perform the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.
Visualizations
Diagram of Electronic Effects
The following diagram illustrates the dominant inductive withdrawal and minor resonance effects of the -SCF3 group on the benzoic acid ring.
Caption: Inductive vs. Resonance Effects of the -SCF3 Group.
Experimental Workflow for pKa Determination
This diagram outlines the logical flow of the potentiometric titration experiment described in Section 3.1.
Caption: Workflow for pKa Determination by Potentiometric Titration.
The Strategic Incorporation of 3-(Trifluoromethylthio)benzoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of drug candidates. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention for its unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-(Trifluoromethylthio)benzoic acid has emerged as a key building block for introducing this valuable moiety, offering a versatile scaffold for the development of novel therapeutics across various disease areas. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, detailing its role in the synthesis of bioactive molecules, presenting quantitative data on their activity, and outlining relevant experimental protocols and biological pathways.
The trifluoromethylthio group is highly lipophilic and strongly electron-withdrawing, characteristics that can significantly improve a drug candidate's metabolic stability, membrane permeability, and overall efficacy.[1][2] By serving as a key intermediate, this compound allows for the introduction of the SCF3 group into a wide range of molecular architectures, leading to the generation of compounds with enhanced biological activity and selectivity.[3]
Core Applications and Biological Activities
Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily through the synthesis of amide derivatives that exhibit potent biological activities. The carboxylic acid functionality of this compound provides a convenient handle for amide bond formation, a common and robust reaction in pharmaceutical synthesis.
Anticancer Activity
A significant area of investigation for derivatives of this compound is in the development of novel anticancer agents. The structural motif is found in compounds designed to inhibit key signaling pathways involved in cancer cell proliferation and survival. While specific quantitative data for direct derivatives of this compound is emerging, related structures demonstrate the potential of the trifluoromethylthio-phenyl amide core. For instance, various benzoic acid derivatives have been evaluated for their anticancer properties using standard in vitro assays.[1]
Table 1: Illustrative Anticancer Activity of Benzoic Acid Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivatives | MCF-7 | 100 | [1] |
| 1H-1,2,3-Triazole Analogs | Colon & Breast Cancer Cells | 100 µg/ml | [1] |
| Phenyl-thiazolyl-benzoic acid | Human NB4, APL, HL-60 | Varies | [1] |
Note: This table presents data for related benzoic acid derivatives to illustrate the potential of the core scaffold. Specific IC50 values for direct derivatives of this compound are a key area for ongoing research.
Experimental Protocols
The synthesis and biological evaluation of derivatives of this compound follow established methodologies in medicinal chemistry.
General Synthesis of 3-(Trifluoromethylthio)benzamides
A common synthetic route to prepare amide derivatives involves the acylation of a primary or secondary amine with this compound.
Protocol: N-Acylation of an Amine with this compound
Materials:
-
This compound
-
Amine of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (1.1 equivalents) and the organic base (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-(trifluoromethylthio)benzamide.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against compound concentration.[4]
Signaling Pathways and Logical Relationships
The development of targeted cancer therapies often involves the modulation of specific signaling pathways that are dysregulated in cancer cells. While the precise mechanisms of action for novel this compound derivatives are a subject of ongoing investigation, a common strategy in modern drug discovery is the inhibition of protein kinases, which are key regulators of cell signaling.
Below is a generalized workflow illustrating the process from the synthesis of a 3-(trifluoromethylthio)benzamide derivative to its potential evaluation as a kinase inhibitor.
A potential signaling pathway that could be targeted by derivatives of this compound is the mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in various cancers.
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its utility as a precursor for introducing the trifluoromethylthio group into drug candidates offers a promising strategy for enhancing their therapeutic properties. While further research is needed to fully elucidate the potential of its direct derivatives, the established importance of the SCF3 moiety in drug design, coupled with the synthetic accessibility of 3-(trifluoromethylthio)benzamides, positions this compound as a key area of interest for the development of novel therapeutics, particularly in the field of oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the rich medicinal chemistry of this compound and its derivatives.
References
The Advent of a Key Building Block: A Technical Guide to 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Trifluoromethylthio Moiety
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention. Its strong electron-withdrawing nature and high lipophilicity can dramatically influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate or the efficacy of an agrochemical.[1][2] 3-(Trifluoromethylthio)benzoic acid serves as a readily available building block, offering a carboxylic acid handle for further chemical elaboration, making it an invaluable tool for researchers.[3][4]
A Historical Perspective: The Rise of Trifluoromethylthiolated Aromatics
The precise origins and initial discovery of this compound are not prominently documented in readily accessible scientific literature. However, its development can be understood within the broader historical context of the synthesis of trifluoromethylthiolated aromatic compounds. Early methods for introducing the -SCF3 group were often challenging, relying on hazardous and difficult-to-handle reagents.[5] The journey towards safer and more efficient synthetic routes has been a significant area of research in organofluorine chemistry. The availability of compounds like this compound is a testament to the advancements in this field, providing chemists with a stable and versatile starting material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 946-65-6 | [4][6][7][] |
| Molecular Formula | C8H5F3O2S | [4] |
| Molecular Weight | 222.19 g/mol | [4] |
| Appearance | White to light yellow powder | [4] |
| Purity | ≥ 97-99% (HPLC) | [4][6] |
| Melting Point | 71-74 °C | [6] |
| Storage Conditions | 0-8 °C | [4] |
Synthesis of this compound: A Representative Protocol
While a specific, detailed experimental protocol for the initial synthesis of this compound is not available in the searched literature, a plausible synthetic route can be conceptualized based on established methods for the trifluoromethylthiolation of aromatic compounds. One common approach involves the reaction of a suitable thiophenol precursor with a trifluoromethylating agent.
A generalized workflow for the synthesis of an aryl trifluoromethyl thioether, which would be applicable for producing this compound, is depicted below. This would typically involve the trifluoromethylthiolation of 3-mercaptobenzoic acid.
Experimental Protocol (Representative):
-
Step 1: Reaction Setup: To a solution of 3-mercaptobenzoic acid in a suitable solvent (e.g., acetonitrile, dichloromethane), the trifluoromethylthiolating agent and catalyst/initiator are added under an inert atmosphere.
-
Step 2: Reaction Execution: The reaction mixture is stirred at a specific temperature (which can range from room temperature to elevated temperatures depending on the chosen reagents) for a predetermined period until the starting material is consumed (monitored by techniques like TLC or LC-MS).
-
Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using a suitable method such as recrystallization or column chromatography to yield pure this compound.
Applications in Research and Development
This compound is a versatile intermediate with broad applications in several areas of chemical research and development:
-
Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents. The -SCF3 group can enhance the efficacy of drug formulations by improving their metabolic stability and membrane permeability.[3][4]
-
Agricultural Chemicals: This compound is utilized in the development of advanced agrochemicals, including herbicides and fungicides, to improve crop yield and protection.[3][4]
-
Material Science: The unique properties imparted by the trifluoromethylthio group are also harnessed in material science for creating polymers and coatings with enhanced chemical stability and resistance.[4]
Conclusion
This compound stands as a crucial intermediate for the synthesis of a wide array of functional molecules. Its utility in introducing the trifluoromethylthio group has solidified its importance in the fields of drug discovery and agrochemical development. While the specific historical account of its discovery remains elusive in readily available literature, the principles of its synthesis are well-established within the broader context of organofluorine chemistry. This guide provides a foundational understanding of its properties and applications for researchers and scientists working at the forefront of chemical innovation.
References
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 97 946-65-6 [sigmaaldrich.com]
- 7. 946-65-6 | this compound - Fluoropharm [fluoropharm.com]
Methodological & Application
Synthesis Protocol for 3-(Trifluoromethylthio)benzoic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The trifluoromethylthio (-SCF3) group is a critical functional group in modern medicinal and agricultural chemistry. Its high lipophilicity and strong electron-withdrawing nature can significantly enhance the metabolic stability, membrane permeability, and biological efficacy of active compounds.[1] 3-(Trifluoromethylthio)benzoic acid is a valuable building block for the synthesis of pharmaceuticals and agrochemicals, enabling the introduction of the -SCF3 moiety into more complex molecular scaffolds.[2][3] This document outlines a detailed protocol for the synthesis of this compound via a nickel-catalyzed cross-coupling reaction.
Data Presentation
The following table summarizes the key reactants and conditions for the synthesis of this compound from 3-bromobenzoic acid. This protocol is based on established nickel-catalyzed trifluoromethylthiolation methodologies for aryl halides.[4][5][6]
| Parameter | Value | Notes |
| Starting Material | 3-Bromobenzoic Acid | Commercially available. |
| Reagent | Tetramethylammonium trifluoromethanethiolate ((Me4N)SCF3) | A common, nucleophilic trifluoromethylthiolating agent. |
| Catalyst | Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2) | A common Ni(0) precatalyst. |
| Ligand | 4,4'-Dimethoxy-2,2'-bipyridine (dmbpy) | A bipyridine ligand shown to be effective for this transformation. |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous solvent is recommended. |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Representative Yield | 70-85% | Yields can vary depending on reaction scale and purity of reagents. |
Experimental Protocol
This protocol describes the nickel-catalyzed trifluoromethylthiolation of 3-bromobenzoic acid.
Materials:
-
3-Bromobenzoic acid
-
Tetramethylammonium trifluoromethanethiolate ((Me4N)SCF3)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2)
-
4,4'-Dimethoxy-2,2'-bipyridine (dmbpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 3-bromobenzoic acid (1.0 mmol, 1.0 equiv), tetramethylammonium trifluoromethanethiolate (1.2 mmol, 1.2 equiv), bis(1,5-cyclooctadiene)nickel(0) (0.05 mmol, 5 mol%), and 4,4'-dimethoxy-2,2'-bipyridine (0.10 mmol, 10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether (20 mL) and 1 M HCl (20 mL).
-
Shake the funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. 3-Bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Photoredox-Mediated, Nickel-Catalyzed Trifluoromethylthiolation of Aryl and Heteroaryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed trifluoromethylthiolation of Csp2–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylthio)benzoic acid is a valuable building block in medicinal chemistry and drug development. The trifluoromethylthio (-SCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability, making it a desirable feature in drug candidates. Amide coupling reactions are fundamental in the synthesis of pharmaceuticals, and the effective incorporation of this compound into lead compounds is of significant interest.
These application notes provide detailed protocols for the amide coupling of this compound using two common and efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
While specific quantitative data for the amide coupling of this compound is not extensively published, the following table summarizes representative data for analogous amide coupling reactions of substituted benzoic acids with various amines using common coupling protocols. This data is intended to provide a general expectation of reaction efficiency.
| Entry | Carboxylic Acid | Amine | Coupling Method | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt | DCM | 12 | 85 |
| 2 | 3-Fluoro-5-iodobenzoic acid | Aniline | EDC/HOBt | DCM | 18 | 78 |
| 3 | 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt | DCM | 12 | 92 |
| 4 | 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU/DIPEA | DMF | Not Specified | High |
| 5 | Boc-valine | Aniline | EDC/DMAP/HOBt (cat.) | Acetonitrile | 14 | 72 |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using EDC as the coupling agent and HOBt as an additive to minimize side reactions and racemization.[1][2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl aqueous solution
-
Saturated NaHCO₃ aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the acid in anhydrous DCM or DMF (a concentration of 0.1-0.5 M is typical).
-
Add the desired amine (1.0-1.2 equiv) to the solution.
-
Add HOBt (1.0-1.2 equiv) to the reaction mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0-3.0 equiv) to the stirred solution.
-
Slowly add EDC·HCl (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for more challenging couplings, including those with sterically hindered amines or acids, due to the high reactivity of the HATU reagent.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1-1.2 equiv) to the solution.
-
Add DIPEA (2.0-3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Note: DMF can be challenging to remove completely by rotary evaporation alone; washing with water is crucial.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure amide.
-
Visualizations
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3-(Trifluoromethylthio)benzoic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylthio)benzoic acid is a versatile chemical building block increasingly utilized in pharmaceutical research and development. The incorporation of the trifluoromethylthio (-SCF3) group into molecular scaffolds can significantly enhance the pharmacological properties of drug candidates. This moiety is known to improve lipophilicity, metabolic stability, and cell membrane permeability, which are critical parameters for optimizing drug efficacy and bioavailability.[1] The electron-withdrawing nature of the -SCF3 group can also influence the acidity of the carboxylic acid, potentially enhancing binding interactions with biological targets. These characteristics make this compound an attractive starting material for the synthesis of novel therapeutics, particularly in the development of enzyme inhibitors and modulators of cellular signaling pathways.
Key Applications in Drug Discovery
Derivatives of benzoic acid containing trifluoromethyl or trifluoromethylthio groups have shown promise in a variety of therapeutic areas. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the analogous 3-(trifluoromethyl)phenyl and 3,5-bis(trifluoromethyl)phenyl moieties are key components in several classes of bioactive molecules. These examples serve as strong indicators for the potential applications of this compound in medicinal chemistry.
Enzyme Inhibition:
-
Cholinesterase Ester Transfer Protein (CETP) Inhibitors: Benzamide derivatives featuring trifluoromethyl groups have been synthesized and evaluated as potent CETP inhibitors, which are of interest for the treatment of hyperlipidemia.[2]
-
Tyrosine Kinase Inhibitors: The trifluoromethylphenyl moiety is a common feature in various kinase inhibitors, a class of drugs pivotal in oncology.[3] The unique properties of the -SCF3 group can be exploited to fine-tune the selectivity and potency of these inhibitors.
-
α-Amylase Inhibitors: Benzoic acid derivatives have been studied for their inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion, suggesting potential applications in managing diabetes.[4]
Receptor Modulation:
-
NMDA Receptor Ligands: N-aryl-N'-methylguanidines with a 3-(trifluoromethyl)phenyl group have been investigated as potential PET radioligands for the NMDA receptor, which is implicated in various neuropsychiatric disorders.[5]
Antimicrobial and Antiparasitic Agents:
-
Antifungal Agents: Benzoic acid derivatives have been designed as inhibitors of fungal-specific enzymes like CYP53, demonstrating their potential in developing new antifungal treatments.[6]
-
Anti-trypanosomal Agents: Imidamide analogs containing trifluoromethylphenyl groups have been synthesized and evaluated for their selective activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.[7]
-
Antibacterial Agents: Pyrazole derivatives incorporating 3,5-bis(trifluoromethyl)phenyl groups have shown potent activity against drug-resistant bacteria.[8]
Data Presentation
The following tables summarize representative data for reactions and biological activities of compounds structurally related to derivatives of this compound, illustrating the potential outcomes when using this building block.
Table 1: Representative Amide Coupling Reaction Data for Benzoic Acid Analogs
| Carboxylic Acid Analog | Amine | Coupling Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 3-(Trifluoromethyl)benzoic acid | N-(2-(cis-4-Amino-cyclohexylamino)-2-oxoethyl)amine | Sodium triacetoxyborohydride | Acetic acid/Methylene chloride | 20 hours | 67% | [9] |
| 4-hydrazinobenzoic acid | 3′,5′-bis(trifluoromethyl)acetophenone | - | - | - | - | [8] |
| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid | Aniline | - | - | - | 64% | [10] |
Table 2: Biological Activity of Pharmaceutical Agents Derived from Related Benzoic Acids
| Compound Class | Target | Key Structural Moiety | IC50 / Activity | Therapeutic Area | Reference |
| Benzylamino benzamides | CETP | Trifluoromethyl benzamide | 1.03 µM | Hyperlipidemia | [2] |
| N-Aryl-N′-methylguanidines | NMDA Receptor | 3-(Trifluoromethyl)phenyl | Low nanomolar affinity | Neuropsychiatric Disorders | [5] |
| Imidamide analogs | Trypanosoma brucei | 3-(Trifluoromethyl)phenyl | IC50 = 1 nM (for compound 25) | Infectious Disease | [7] |
| Pyrazole derivatives | Drug-Resistant Bacteria | 3,5-Bis(trifluoromethyl)phenyl | MIC as low as 2 µg/mL | Infectious Disease | [8] |
Experimental Protocols
The primary utility of this compound in pharmaceutical synthesis is through the formation of amide bonds with various amine-containing scaffolds. Below is a general protocol for a standard amide coupling reaction.
Protocol: General Procedure for Amide Coupling using HATU
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
In a separate vial, prepare a solution of the desired amine (1.0-1.2 equivalents).
-
-
Activation of the Carboxylic Acid:
-
To the solution of this compound, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amine Addition:
-
Add the amine solution to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Mandatory Visualization
References
- 1. enamine.net [enamine.net]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. N′-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 10. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
Application of 3-(Trifluoromethylthio)benzoic Acid in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylthio)benzoic acid is a versatile chemical intermediate increasingly utilized in the development of modern agrochemicals.[1][2] The presence of the trifluoromethylthio (-SCF3) group imparts unique physicochemical properties to molecules, including high lipophilicity and metabolic stability, which are highly desirable for active ingredients in fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and data related to the use of this compound and its derivatives in an agrochemical context.
Application Notes
Role as a Precursor in Fungicide Development
This compound serves as a key building block for the synthesis of novel fungicides. The trifluoromethylthio moiety is a crucial pharmacophore in several modern fungicides, contributing to their efficacy against a range of plant pathogens.
-
Mechanism of Action: While the precise mechanism for all derivatives is not uniform, a prominent mode of action for fungicides incorporating this moiety is the inhibition of vital fungal enzymes. For instance, some benzoic acid derivatives have been shown to target cytochrome P450 enzymes, such as CYP53, which are specific to fungi and play a role in detoxification or the biosynthesis of essential compounds. The disruption of these enzymatic pathways leads to the inhibition of fungal growth and, ultimately, cell death.
-
Spectrum of Activity: Derivatives have shown potential activity against various plant pathogenic fungi, including species of Fusarium, Botrytis, and Colletotrichum.
Application in Herbicide Synthesis
The structural backbone of this compound can be incorporated into novel herbicidal compounds. The electron-withdrawing nature of the trifluoromethylthio group can influence the overall electronic properties of the molecule, enhancing its binding to target sites in weeds.
-
Mechanism of Action: Herbicides derived from this acid may act by inhibiting specific plant enzymes that are not present in animals, ensuring selectivity. Potential targets include enzymes involved in amino acid synthesis, photosynthesis, or carotenoid biosynthesis.[3]
-
Selectivity: The development of selective herbicides is crucial to target weeds without harming the crops. The derivatization of this compound allows for modifications that can fine-tune the selectivity of the final product.
Potential in Insecticide Development
While less common, the trifluoromethylthio group can also be found in insecticidal compounds. Phthalic acid diamides containing a trifluoromethyl group have demonstrated significant insecticidal activity against lepidopteran insects.[4] This suggests that derivatives of this compound could be explored for similar applications.
-
Mechanism of Action: The mode of action for related trifluoromethyl-containing insecticides often involves targeting the nervous system of insects, such as acting on acetylcholinesterase or GABA receptors.[3]
Data Presentation
The following tables summarize representative quantitative data for agrochemicals structurally related to this compound, illustrating their potential efficacy.
Table 1: Fungicidal Activity of Representative Trifluoromethylthio-Containing Compounds
| Compound Class | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| Phenylthiazole Derivatives | Sclerotinia sclerotiorum | EC50 | 0.51 | [5] |
| Pyrazole Carboxamide Derivatives | Gibberella zeae | EC50 | 14.7 | [6] |
| Pyrazole Carboxamide Derivatives | Fusarium oxysporum | EC50 | 32.7 | [6] |
| Pyrazole Analogues | Fusarium graminearum | EC50 | 0.0530 (µM) | [7][8] |
Table 2: Herbicidal Activity of Representative Trifluoromethyl-Containing Compounds
| Compound Class | Target Weed | Efficacy Metric | Value (g a.i./ha) | Reference |
| Benzothiazine Derivative | Paddy Weeds | Effective Control | 75-100 | [9] |
| Pyridazine Derivatives | Various Weeds | Excellent Activity | 7.5 | [10] |
Table 3: Insecticidal Activity of Representative Trifluoromethyl-Containing Compounds
| Compound Class | Target Pest | Efficacy Metric | Value (mg/L) | Reference |
| Phthalic Acid Diamides | Plutella xylostella | Larvicidal Activity | - | [4][11] |
| Meta-diamide Scaffolds | Mythimna separata | Good Activity | 2 | [12] |
| Sulfur-containing Meta-amides | Plutella xylostella | Lethal Rate (100%) | 12.5 | [9] |
Experimental Protocols
General Protocol for Synthesis of an Amide Derivative from this compound
This protocol describes a general method for the synthesis of an N-aryl amide, a common structural motif in agrochemicals, starting from this compound.
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(Trifluoromethylthio)benzoyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude 3-(Trifluoromethylthio)benzoyl chloride in a dry, aprotic solvent like tetrahydrofuran (THF) or dichloromethane.
-
To this solution, add the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-3-(trifluoromethylthio)benzamide.
Protocol for In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of a test compound against fungal pathogens.[13][14]
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to ensure a viable and pure culture.
-
Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth medium (e.g., RPMI 1640) to the desired final inoculum concentration (typically 1-5 x 10³ CFU/mL).[13]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of test concentrations (e.g., 0.03 to 32 µg/mL).[13]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the test compound dilutions.
-
Include a positive control (fungal inoculum without the test compound) and a negative control (broth medium only).
-
Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
-
Determination of MIC:
-
Visually assess the fungal growth in each well.
-
The MIC is the lowest concentration of the test compound that results in a significant inhibition of visible fungal growth compared to the positive control.
-
Protocol for Greenhouse Herbicide Efficacy Trial
This protocol outlines a general procedure for evaluating the herbicidal efficacy of a test compound in a controlled greenhouse environment.[1][4]
-
Plant Material and Growth Conditions:
-
Grow the target weed species from seed in pots containing a standardized potting mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves) before treatment.
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound and dilute it to the desired application rates.
-
Apply the herbicide solution to the plants using a calibrated greenhouse sprayer to ensure uniform coverage.
-
Include an untreated control group and a positive control group (a commercial herbicide with a known mode of action).
-
-
Efficacy Assessment:
-
At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition.
-
Use a rating scale (e.g., 0% = no effect, 100% = complete kill) to quantify the herbicidal effect.
-
At the end of the trial, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.
-
Mandatory Visualizations
Caption: Synthesis of a candidate agrochemical from this compound.
Caption: Workflow for the in vitro antifungal assay.
Caption: Plausible signaling pathway for a fungicidal derivative.
References
- 1. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(Trifluoromethylthio)benzoic Acid in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF3) group into polymer backbones offers a unique avenue for tailoring material properties, owing to the group's high electronegativity, lipophilicity, and metabolic stability. 3-(Trifluoromethylthio)benzoic acid, while not extensively documented as a direct monomer in polymerization, serves as a valuable precursor for the synthesis of monomers used in high-performance polymers such as aromatic polyamides and polyesters. This document provides an overview of the potential applications and detailed protocols for the synthesis of polymers incorporating the 3-(trifluoromethylthio)phenyl moiety.
Overview of Applications
Polymers functionalized with the 3-(trifluoromethylthio)phenyl group are anticipated to exhibit a range of desirable properties, making them suitable for advanced applications:
-
Enhanced Thermal Stability: The strong C-F and C-S bonds in the -SCF3 group contribute to high thermal and thermo-oxidative stability, making these polymers candidates for applications in demanding, high-temperature environments.
-
Improved Solubility and Processability: The presence of the flexible thioether linkage and the bulky -SCF3 group can disrupt polymer chain packing, leading to improved solubility in organic solvents. This facilitates easier processing and fabrication of films, fibers, and coatings.
-
Low Dielectric Constant: The fluorine content can lower the dielectric constant of the resulting polymers, a critical property for microelectronics and advanced packaging materials.
-
High Chemical Resistance: The electron-withdrawing nature of the -SCF3 group can enhance the chemical resistance of the polymer, particularly against acidic and oxidative environments.
-
Biomedical Potential: Given the prevalence of the -SCF3 group in pharmaceuticals, polymers incorporating this moiety may exhibit interesting biological properties or serve as matrices for controlled drug delivery.
Data Presentation: Properties of Aromatic Polyamides with Trifluoromethyl Groups
| Polymer Structure (Illustrative Analogue) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) |
| Polyamide from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl and isophthalic acid | 1.06 | 110 | 14 | 307 | >510 (N2), >500 (air) |
| Polyamide from 2,2′-bis(p-aminophenyl)-4,4′-bis(trifluoromethyl)biphenyl and isophthalic acid | 0.93 | 102 | 13 | 290 | >515 (N2), >505 (air) |
| Polyamide from 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane and isophthalic acid | 1.03 | 105 | 12 | 241 | >520 (N2), >510 (air) |
Data is compiled from analogous systems reported in the literature and serves as a predictive guide.
Experimental Protocols
The following protocols describe the synthesis of aromatic polyamides, a major class of high-performance polymers. These methods can be adapted for monomers derived from this compound.
Protocol 1: Synthesis of a Diamine Monomer from this compound
This protocol outlines a potential synthetic route to a diamine monomer, a necessary precursor for polyamide synthesis.
Caption: Synthetic pathway to a diamine precursor.
Methodology:
-
Acid Chloride Formation: Convert this compound to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene with a catalytic amount of dimethylformamide (DMF). The reaction is typically performed at room temperature, followed by heating to reflux to ensure completion. The excess chlorinating agent and solvent are removed under reduced pressure.
-
Amidation: The resulting 3-(Trifluoromethylthio)benzoyl chloride is then reacted with ammonia (either as a gas bubbled through the solution or as an aqueous solution of ammonium hydroxide) to form 3-(Trifluoromethylthio)benzamide. This reaction is usually carried out at low temperatures (0-10 °C) to control the exotherm.
-
Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement using a reagent like sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide, to yield 3-(Trifluoromethylthio)aniline. This reaction typically requires careful temperature control.
-
Diamine Synthesis: To create a diamine monomer suitable for polycondensation, a coupling reaction (e.g., Ullmann condensation) could be employed to link two molecules of a functionalized aniline derivative.
Protocol 2: Direct Polycondensation for Aromatic Polyamide Synthesis
This protocol describes a common method for synthesizing aromatic polyamides from a diamine and a dicarboxylic acid using a phosphorylation agent. This method is advantageous as it is a one-pot reaction that proceeds under relatively mild conditions.
Caption: Workflow for direct polycondensation.
Materials:
-
Aromatic Diamine (e.g., 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl)
-
Aromatic Dicarboxylic Acid (e.g., isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add the aromatic diamine (5 mmol), the aromatic dicarboxylic acid (5 mmol), and anhydrous calcium chloride (2.5 g).
-
Solvent and Reagent Addition: To the flask, add anhydrous NMP (10 mL), anhydrous pyridine (5 mL), and triphenyl phosphite (2.5 mL).
-
Polymerization: Place the flask in a preheated oil bath and heat the reaction mixture to 100 °C with constant stirring under a slow stream of nitrogen for 4 hours. The solution will become viscous as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 300 mL of vigorously stirring methanol. A fibrous precipitate will form.
-
Washing and Drying: Collect the polymer by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove any residual salts and low molecular weight oligomers. Dry the polymer in a vacuum oven at 80 °C for 12 hours.
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to determine their structure and properties:
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure of the polymer, including the presence of the amide linkages and the trifluoromethylthio groups.
-
Viscometry: To determine the inherent viscosity, which is an indicator of the polymer's molecular weight.
-
Thermal Analysis (TGA, DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure tensile strength, elongation at break, and Young's modulus of polymer films cast from solution.
-
Solubility Tests: To assess the solubility of the polymer in a range of common organic solvents.
By following these protocols and characterization techniques, researchers can synthesize and evaluate novel high-performance polymers incorporating the 3-(trifluoromethylthio)phenyl moiety for a variety of advanced applications.
Application Notes and Protocols: Derivatization of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethylthio)benzoic acid (CAS No. 946-65-6) is a valuable building block in medicinal chemistry and materials science.[1] The presence of the trifluoromethylthio (-SCF₃) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.[1] Derivatization of the carboxylic acid moiety is a critical step for incorporating this scaffold into larger molecules, typically through the formation of esters, amides, or more reactive intermediates like acyl chlorides.
This document provides detailed protocols for the common derivatization reactions of this compound. The procedures outlined are based on established chemical principles for benzoic acid derivatization, as specific literature for this compound is limited. These protocols serve as a robust starting point for synthetic applications.
Key Derivatization Reactions
The primary routes for derivatizing this compound involve:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride, which is a versatile intermediate.
-
Amide Formation (Amidation): Direct coupling with an amine using a coupling agent or reaction of the corresponding acyl chloride with an amine.
-
Ester Formation (Esterification): Acid-catalyzed reaction with an alcohol (Fischer Esterification) or reaction of the acyl chloride with an alcohol.
Synthesis of 3-(Trifluoromethylthio)benzoyl Chloride
The conversion of the carboxylic acid to an acyl chloride is a key step for subsequent reactions, such as amidation and esterification, often providing higher yields and milder reaction conditions compared to direct methods. Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents for this transformation.
Experimental Protocols
Protocol 1A: Using Thionyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5.0 eq), which can also serve as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80°C) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-(Trifluoromethylthio)benzoyl chloride can be used directly in the next step without further purification.
Protocol 1B: Using Oxalyl Chloride
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (e.g., 1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
Workflow for Acyl Chloride Formation
Caption: General workflow for the synthesis of 3-(Trifluoromethylthio)benzoyl chloride.
Amide Formation (Amidation)
Amides are commonly synthesized either by direct coupling of the carboxylic acid with an amine or through a two-step process involving the acyl chloride intermediate.
Experimental Protocols
Protocol 2A: Direct Amidation using a Coupling Agent (e.g., HATU)
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF or acetonitrile (MeCN).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.
-
Wash the organic layer successively with aqueous HCl (e.g., 1M), aqueous sodium bicarbonate (e.g., saturated solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2B: Amidation via Acyl Chloride
-
Prepare 3-(Trifluoromethylthio)benzoyl chloride as described in Protocol 1A or 1B.
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in the same anhydrous solvent.
-
Cool the amine solution to 0°C.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-5 hours.
-
Upon completion, perform an aqueous workup as described in Protocol 2A (steps 4-6).
-
Purify the product as needed.
Workflow for Amide Formation
Caption: Workflows for direct and two-step amide synthesis.
Ester Formation (Esterification)
Esters are typically prepared by the classic Fischer esterification or by reacting the acyl chloride with an alcohol.
Experimental Protocols
Protocol 3A: Fischer-Speier Esterification
-
Place this compound (1.0 eq) and a large excess of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask. The alcohol often serves as the solvent.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux for 2-24 hours. The reaction is an equilibrium, so longer times or removal of water can improve the yield.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic solution with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.
-
Purify by distillation or column chromatography if necessary.
Protocol 3B: Esterification via Acyl Chloride
-
Prepare 3-(Trifluoromethylthio)benzoyl chloride as described in Protocol 1A or 1B.
-
Dissolve the crude acyl chloride in an anhydrous, non-protic solvent like DCM or THF.
-
Add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 1-6 hours.
-
Perform an aqueous workup as described in Protocol 2A (steps 4-6).
-
Purify the resulting ester by distillation or column chromatography.
Workflow for Ester Formation
Caption: Workflows for Fischer esterification and two-step ester synthesis.
Summary of Reaction Conditions
The following table summarizes representative conditions for the derivatization of this compound. Yields are estimates based on analogous reactions and may require optimization.
| Derivatization Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Representative Yield |
| Acyl Chloride Formation | ||||
| Protocol 1A | SOCl₂ (neat), cat. DMF | 75-80 (Reflux) | 1 - 3 | >90% (crude) |
| Protocol 1B | Oxalyl Chloride, DCM, cat. DMF | 0 to RT | 1 - 4 | >90% (crude) |
| Amide Formation | ||||
| Protocol 2A | Amine, HATU, DIPEA, DMF | Room Temp. | 2 - 24 | 70-95% |
| Protocol 2B | Acyl Chloride, Amine, Et₃N, DCM | 0 to RT | 1 - 5 | 80-98% |
| Ester Formation | ||||
| Protocol 3A | Alcohol (excess), cat. H₂SO₄ | Reflux | 2 - 24 | 60-90% |
| Protocol 3B | Acyl Chloride, Alcohol, Pyridine, DCM | Room Temp. | 1 - 6 | 85-98% |
Safety Considerations
-
Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
Strong acids like concentrated H₂SO₄ are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents like DCM and DMF have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions involving the formation of acyl chlorides produce HCl gas, which should be neutralized with a scrubber if performed on a large scale.
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the large-scale synthesis of 3-(Trifluoromethylthio)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethylthio group imparts unique properties, including high lipophilicity and metabolic stability, making this compound a valuable building block in medicinal chemistry. The following sections detail potential synthetic routes, with a focus on scalability and practicality for industrial applications.
Overview of Synthetic Strategies
Several synthetic routes can be envisioned for the large-scale production of this compound. The choice of method will depend on factors such as the cost and availability of starting materials, desired purity, and the scale of production. The three primary strategies explored are:
-
Sandmeyer-Type Trifluoromethylthiolation: This classical approach involves the diazotization of 3-aminobenzoic acid followed by a copper-mediated reaction with a trifluoromethylthiolating source. This method is often robust and amenable to large-scale production.
-
Copper-Catalyzed Cross-Coupling: This modern approach utilizes a 3-halobenzoic acid, typically 3-iodobenzoic acid, and couples it with a trifluoromethylthiolating agent in the presence of a copper catalyst. This method can offer high yields and good functional group tolerance.
-
Nucleophilic Substitution: This strategy involves the reaction of 3-mercabtobenzoic acid with an electrophilic trifluoromethylating agent. The feasibility of this route depends on the availability and reactivity of a suitable electrophilic trifluoromethyl source.
The following diagram illustrates the logical relationship between these synthetic approaches.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols
Protocol 1: Sandmeyer-Type Trifluoromethylthiolation of 3-Aminobenzoic Acid
This protocol is based on a general Sandmeyer trifluoromethylthiolation procedure and is adapted for the synthesis of this compound. This one-pot process combines diazotization and trifluoromethylthiolation for operational simplicity.
Reaction Scheme:
3-Aminobenzoic acid is first converted to its diazonium salt, which then reacts with a copper trifluoromethylthiolate species, generated in situ, to yield the final product.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Aminobenzoic Acid | 137.14 | 1.0 |
| p-Toluenesulfonic acid | 172.20 | 1.2 |
| tert-Butyl nitrite | 103.12 | 1.2 |
| Copper(I) thiocyanate | 121.63 | 1.5 |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | 2.0 |
| Acetonitrile (MeCN) | 41.05 | - |
| Dichloromethane (DCM) | 84.93 | - |
| Hydrochloric acid (1 M) | 36.46 | - |
| Ethyl acetate | 88.11 | - |
| Brine | - | - |
| Anhydrous sodium sulfate | 142.04 | - |
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-aminobenzoic acid (1.0 eq) and p-toluenesulfonic acid (1.2 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Diazotization: Cool the reaction mixture to 0 °C using an ice bath. Slowly add tert-butyl nitrite (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.
-
Preparation of Trifluoromethylthiolating Reagent: In a separate flask, suspend copper(I) thiocyanate (1.5 eq) in anhydrous acetonitrile. Add (trifluoromethyl)trimethylsilane (TMSCF₃) (2.0 eq) and stir the mixture at room temperature for 1 hour.
-
Sandmeyer Reaction: Slowly add the freshly prepared diazonium salt solution from step 3 to the trifluoromethylthiolating reagent mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into 1 M hydrochloric acid and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
The workflow for this protocol is depicted in the following diagram:
Caption: Experimental workflow for the Sandmeyer-type synthesis.
Protocol 2: Copper-Catalyzed Cross-Coupling of 3-Iodobenzoic Acid
This protocol outlines a general procedure for the copper-catalyzed trifluoromethylthiolation of an aryl iodide. This method is often preferred for its high yields and tolerance of various functional groups.
Reaction Scheme:
3-Iodobenzoic acid is coupled with a trifluoromethylthiolating agent in the presence of a copper catalyst and a suitable ligand.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 3-Iodobenzoic Acid | 248.02 | 1.0 |
| Silver(I) trifluoromethanethiolate (AgSCF₃) | 206.94 | 1.5 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 0.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | - |
| Hydrochloric acid (1 M) | 36.46 | - |
| Ethyl acetate | 88.11 | - |
| Brine | - | - |
| Anhydrous sodium sulfate | 142.04 | - |
Procedure:
-
Reaction Setup: In a reaction vessel, combine 3-iodobenzoic acid (1.0 eq), silver(I) trifluoromethanethiolate (1.5 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 1 M hydrochloric acid.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel to obtain this compound.
Comparative Data
The following table summarizes typical quantitative data for the described synthetic routes. Please note that yields and reaction conditions may vary and require optimization for specific large-scale applications.
| Parameter | Sandmeyer-Type Reaction | Copper-Catalyzed Cross-Coupling |
| Starting Material | 3-Aminobenzoic Acid | 3-Iodobenzoic Acid |
| Typical Yield | 60-75% | 70-85% |
| Reaction Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 12-16 hours | 12-24 hours |
| Key Reagents | t-BuONO, CuSCN, TMSCF₃ | AgSCF₃, CuI, 1,10-Phenanthroline |
| Scalability | Good | Excellent |
| Purity (after purification) | >98% | >98% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
tert-Butyl nitrite is flammable and an irritant. Handle with care.
-
(Trifluoromethyl)trimethylsilane is volatile and flammable.
-
Copper salts and organohalides can be toxic. Avoid inhalation and skin contact.
-
Handle all solvents and reagents in accordance with their safety data sheets (SDS).
The Emerging Role of the Trifluoromethylthio Moiety in Kinase Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties to drug candidates. Among these, the trifluoromethylthio (-SCF3) group is gaining increasing attention for its unique electronic and lipophilic characteristics. This document provides detailed application notes and protocols on the utilization of scaffolds containing the 3-(trifluoromethylthio)phenyl moiety, a key structural alert in the synthesis of novel kinase inhibitors. While direct synthetic routes from 3-(trifluoromethylthio)benzoic acid are still emerging in publicly available literature, the analysis of structurally related analogs provides compelling evidence for the potential of this building block in kinase inhibitor discovery.
Introduction to the Trifluoromethylthio Group in Drug Design
The trifluoromethylthio group is a lipophilic, electron-withdrawing moiety that is metabolically stable.[1] Its introduction into a molecular scaffold can significantly influence a compound's membrane permeability, bioavailability, and interaction with biological targets.[1] In the context of kinase inhibitors, the unique properties of the -SCF3 group can be exploited to modulate binding affinity and selectivity.
Application in the Synthesis of EGFR Tyrosine Kinase Inhibitors
Recent studies on sulfonylated indolo[1,2-a]quinolines have shed light on the impact of the trifluoromethylthio group on the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a critical target in oncology, and its aberrant signaling is implicated in the proliferation of various cancer cells.[2][3]
A series of 6-trifluoromethylthio indolo[1,2-a]quinolines were synthesized and evaluated for their EGFR-TK inhibitory activity.[2] The structure-activity relationship (SAR) studies revealed that while the trifluoromethylthio derivatives were generally less active than their arenesulfonyl counterparts, they still exhibited inhibitory activity, highlighting the potential for further optimization.[2] The replacement of a sulfonyl group with the trifluoromethylthio group was noted to potentially eliminate a critical hydrogen bond and key hydrophobic interactions, suggesting a different binding mode that could be explored for designing novel inhibitors.[2]
Quantitative Data Summary
The inhibitory activities of the synthesized 6-trifluoromethylthio indolo[1,2-a]quinolines against EGFR tyrosine kinase are summarized in the table below.
| Compound ID | Structure | EGFR-TK Inhibition at 1 µM (%) | IC50 (µM) against A549 cells |
| IQSCF3-V | 6-(trifluoromethylthio)-[1,2-a]quinoline derivative | < 50% | 50.07 ± 1.83 |
| Afatinib (Control) | FDA-approved EGFR-TK inhibitor | 96.96% | Not explicitly stated for A549 in this study |
Data extracted from the study on sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors.[2]
Experimental Protocols
While a direct synthesis protocol starting from this compound for a kinase inhibitor is not detailed in the reviewed literature, a general synthetic approach for analogous compounds can be inferred. The synthesis of the indolo[1,2-a]quinoline scaffold typically involves a multi-step sequence. The introduction of the trifluoromethylthio group can be achieved through various methods, often involving a suitable precursor that is then incorporated into the heterocyclic core.
General Workflow for the Synthesis of Indolo[1,2-a]quinoline-based Kinase Inhibitors:
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Protocol for EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This protocol is based on the methodology used for evaluating the indolo[1,2-a]quinoline inhibitors.[3]
-
Prepare Reagents:
-
Kinase buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution (in kinase buffer).
-
Substrate solution (e.g., poly(Glu, Tyr) 4:1, in kinase buffer).
-
Recombinant human EGFR kinase.
-
Test compounds (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit reagents.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the test compound solution at various concentrations.
-
Add 20 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 25 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 values.
-
Signaling Pathway
The EGFR signaling pathway is a complex cascade that plays a central role in cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, which then serve as docking sites for various signaling proteins, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Inhibitors targeting the EGFR tyrosine kinase domain block this initial phosphorylation step, thereby inhibiting the downstream signaling cascade.
Caption: EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors.
Conclusion and Future Perspectives
The exploration of the trifluoromethylthio moiety in kinase inhibitor design is still in its early stages. The available data suggests that while it may not always be a direct replacement for other functional groups, its unique electronic and steric properties offer new avenues for scaffold hopping and the development of inhibitors with novel binding modes. This compound and its derivatives represent valuable, yet under-explored, building blocks for medicinal chemists. Future research should focus on the systematic investigation of this moiety in various kinase inhibitor scaffolds to fully elucidate its potential in generating potent and selective drug candidates.
References
Application Notes and Protocols for Developing Novel Herbicides Using 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel herbicides derived from the lead compound 3-(Trifluoromethylthio)benzoic acid. This document outlines the strategic workflow from initial screening to mode of action studies, complete with detailed experimental protocols and data presentation formats.
The trifluoromethylthio (-SCF3) group is a key pharmacophore in modern agrochemical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability and membrane permeability of a molecule, making it a desirable feature in the development of new herbicides.[1] Starting with a core structure like this compound, researchers can explore a variety of chemical modifications to develop potent and selective herbicides.
Herbicide Discovery and Development Workflow
The development of a novel herbicide from a lead compound is a multi-step process. The following workflow outlines the key phases, from chemical synthesis to biological evaluation.
Caption: Herbicide discovery and development workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and research goals.
2.1. Protocol for Whole-Plant Bioassay
This protocol is used for the initial screening of newly synthesized compounds for herbicidal activity.
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli) and crop species (e.g., corn, soybean, wheat).
-
Potting mix (soil, sand, and peat moss).
-
Plastic pots or trays.
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).
-
Surfactant (e.g., Tween 20).
-
Precision bench sprayer.[2]
-
Controlled environment growth chamber or greenhouse.
Procedure:
-
Seed Planting: Fill pots or trays with potting mix and sow the seeds of the selected weed and crop species. For pre-emergence testing, the herbicide is applied to the soil surface before the weeds emerge. For post-emergence testing, the plants are grown to the 2-4 leaf stage before herbicide application.
-
Compound Preparation: Prepare a stock solution of each test compound. For application, dilute the stock solution with water to the desired concentration (e.g., 1000 g/ha) and add a surfactant (e.g., 0.1% v/v).
-
Herbicide Application: Apply the herbicide solution evenly to the plants or soil surface using a precision bench sprayer.[2] Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Incubation: Place the treated pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal effect.[2] The assessment can be based on a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete kill) or by measuring plant biomass (fresh or dry weight).
2.2. Protocol for Dose-Response Assays
This protocol is used to determine the potency of the active compounds identified in the primary screening.
Materials:
-
Same as for the whole-plant bioassay.
-
Active "hit" compounds.
Procedure:
-
Plant Preparation: Grow the target weed species to the 2-4 leaf stage as described above.
-
Compound Preparation: Prepare a series of dilutions for each active compound (e.g., from 1 g/ha to 1000 g/ha).
-
Herbicide Application: Apply the different doses of each compound to the plants as described above.
-
Incubation and Assessment: Incubate the plants and assess the herbicidal effect as described above.
-
Data Analysis: Plot the herbicidal effect (e.g., percent inhibition or biomass reduction) against the logarithm of the herbicide dose. Use a suitable statistical software to calculate the GR50 (the dose required to cause 50% growth reduction) or LD50 (the dose required to kill 50% of the plants).
Data Presentation
Quantitative data from the screening and dose-response assays should be summarized in clearly structured tables for easy comparison.
Table 1: Primary Screening of this compound Derivatives
| Compound ID | Modification | Pre-emergence Herbicidal Activity (%) at 1000 g/ha | Post-emergence Herbicidal Activity (%) at 1000 g/ha |
| A. retroflexus | E. crus-galli | ||
| Lead-001 | This compound | 15 | 10 |
| Deriv-001 | Methyl ester | 40 | 35 |
| Deriv-002 | Amide with aniline | 85 | 70 |
| Deriv-003 | Phenylpyridine ether | >85 | 60 |
| Control | Commercial Herbicide | 95 | 95 |
Table 2: Dose-Response Data for Lead Compounds
| Compound ID | Target Weed | GR50 (g/ha) | 95% Confidence Interval |
| Deriv-002 | A. retroflexus | 150 | 135-165 |
| E. crus-galli | 250 | 230-270 | |
| Deriv-003 | A. retroflexus | 120 | 110-130 |
| E. crus-galli | 200 | 185-215 |
Mode of Action and Signaling Pathways
Understanding the mode of action of a novel herbicide is crucial for its development and for managing potential resistance. Many herbicides act by inhibiting specific enzymes in critical metabolic pathways. For instance, some herbicides containing a trifluoromethylphenyl group have been shown to have bleaching activity, suggesting they may inhibit enzymes in the carotenoid biosynthesis pathway, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO).[3][4]
Potential Signaling Pathway Disruption:
The diagram below illustrates a hypothetical signaling pathway that could be disrupted by a novel herbicide derived from this compound that targets PPO.
Caption: Inhibition of PPO by a novel herbicide.
Protocol for PPO Inhibition Assay:
This in vitro assay measures the ability of a compound to inhibit the activity of the PPO enzyme.
Materials:
-
Isolated PPO enzyme (from a plant source or recombinant).
-
Substrate: Protoporphyrinogen IX.
-
Spectrophotometer.
-
Buffer solution (e.g., Tris-HCl with detergent).
-
Test compounds.
Procedure:
-
Enzyme Preparation: Prepare a solution of the PPO enzyme in the buffer.
-
Compound Incubation: In a microplate, add the enzyme solution to wells containing different concentrations of the test compound. Include a no-inhibitor control.
-
Reaction Initiation: Add the substrate, protoporphyrinogen IX, to each well to start the reaction.
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 630 nm) over time using a spectrophotometer. This measures the formation of the product, protoporphyrin IX.
-
Data Analysis: Calculate the initial reaction rate for each compound concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
By following these application notes and protocols, researchers can systematically evaluate the potential of this compound and its derivatives as novel herbicides, paving the way for the development of new and effective weed management solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 3. Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethylthio)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, categorized by common problems.
Problem 1: Low or No Product Formation
Q1: My reaction to form this compound from a 3-halobenzoic acid precursor is not yielding any product. What are the potential causes?
A1: Several factors could contribute to a lack of product formation. These include:
-
Inactive Catalyst: If you are employing a copper-catalyzed reaction, the copper source may be inactive. Ensure you are using a high-purity catalyst and consider activating it if necessary.
-
Poor Quality Starting Materials: The purity of your 3-halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) and your trifluoromethylthiolating agent is crucial. Impurities can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For copper-catalyzed trifluoromethylthiolation of aryl halides, temperatures can range from room temperature to 110°C.[1] You may need to screen a range of temperatures to find the optimum for your specific substrate and catalyst system.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. Common solvents for similar reactions include DMF and acetonitrile.[1][2] The solubility of your starting materials and intermediates in the chosen solvent is a key consideration.
-
Presence of Water or Oxygen: Many organometallic reactions are sensitive to moisture and atmospheric oxygen. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Troubleshooting Workflow for No Product Formation
Caption: Troubleshooting workflow for addressing a lack of product in the synthesis.
Problem 2: Formation of Side Products and Impurities
Q2: I am observing significant side product formation in my synthesis. What are the likely impurities and how can I minimize them?
A2: Side product formation is a common challenge. Potential impurities could include:
-
Homocoupling of the Starting Material: Dimerization of the 3-halobenzoic acid can occur, leading to biphenyl derivatives.
-
Proto-dehalogenation: The starting 3-halobenzoic acid can be reduced to benzoic acid.
-
Disulfide Formation: The trifluoromethylthiolating reagent can decompose or react with itself to form bis(trifluoromethyl) disulfide.
Strategies to Minimize Side Products:
-
Ligand Selection: In copper-catalyzed reactions, the choice of ligand is critical for selectivity. Ligands like 1,10-phenanthroline have been shown to be effective in similar transformations.[2]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions. A slight excess of the trifluoromethylthiolating agent may be beneficial, but a large excess should be avoided.
-
Temperature and Reaction Time: Lowering the reaction temperature and optimizing the reaction time can often improve selectivity and reduce the formation of degradation products.
Problem 3: Difficulties in Product Purification
Q3: I am struggling to purify the crude this compound. What are the recommended purification methods?
A3: Purification of benzoic acid derivatives can often be achieved through recrystallization or column chromatography.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds like benzoic acid derivatives. The choice of solvent is crucial. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at lower temperatures.[3][4][5][6] For benzoic acids, water or a mixed solvent system (e.g., ethanol/water) is often a good starting point.[3]
-
Acid-Base Extraction: The acidic nature of the carboxylic acid group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A suitable eluent system will need to be determined, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
Purification Strategy Flowchart
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q4: What are the common synthetic routes to this compound?
A4: While specific literature on the synthesis of this compound is not abundant, common strategies for the synthesis of aryl trifluoromethyl thioethers can be adapted. A likely approach involves the copper-catalyzed cross-coupling of a 3-halobenzoic acid (e.g., 3-iodobenzoic acid or 3-bromobenzoic acid) with a trifluoromethylthiolating agent. Another potential route could involve the trifluoromethylthiolation of 3-mercaptobenzoic acid.
Q5: Which trifluoromethylthiolating agents are suitable for this synthesis?
A5: A variety of electrophilic and nucleophilic trifluoromethylthiolating reagents have been developed. For copper-catalyzed reactions with aryl halides, reagents like AgSCF3 or (bpy)CuSCF3 could be effective.[7] Electrophilic reagents such as N-(trifluoromethylthio)phthalimide or N-trifluoromethylthiodibenzenesulfonimide are also commonly used for the trifluoromethylthiolation of various nucleophiles.[8][9]
Q6: What are the key reaction parameters to optimize for better yield and purity?
A6: The optimization of several parameters is crucial for a successful synthesis.
| Parameter | Importance | Typical Range/Conditions |
| Catalyst | High | CuI, CuBr, Cu(OAc)2 |
| Ligand | High | 1,10-phenanthroline, 2,2'-bipyridine |
| Solvent | High | DMF, Acetonitrile, THF |
| Temperature | High | 25°C - 120°C |
| Reaction Time | Medium | 1h - 60h |
| Atmosphere | High | Inert (Nitrogen or Argon) |
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
General Protocol for Copper-Catalyzed Trifluoromethylthiolation of 3-Iodobenzoic Acid
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-iodobenzoic acid (1.0 equiv), a copper(I) salt (e.g., CuI, 0.1 equiv), and a ligand (e.g., 1,10-phenanthroline, 0.2 equiv).
-
Addition of Reagents: Add a trifluoromethylthiolating agent (e.g., AgSCF3, 1.5 equiv) and anhydrous solvent (e.g., DMF).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 110°C) for the optimized reaction time. Monitor the reaction progress by TLC or HPLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl Thioesters From Carboxylic Acids - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Yield for 3-(Trifluoromethylthio)benzoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Trifluoromethylthio)benzoic acid and its derivatives. The guidance provided is based on established methodologies for the trifluoromethylthiolation of aryl halides and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the copper-catalyzed trifluoromethylthiolation of an aryl halide, such as 3-iodobenzoic acid. This reaction typically involves a copper catalyst, a trifluoromethylthiolating reagent, and a suitable solvent.
Q2: What are the key reagents for the copper-catalyzed trifluoromethylthiolation of 3-iodobenzoic acid?
The key reagents are:
-
Starting material: 3-Iodobenzoic acid or a derivative thereof.
-
Trifluoromethylthiolating agent: Silver trifluoromethylthiolate (AgSCF₃) is a common choice.
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is typically used.
-
Ligand: A ligand, such as 1,10-phenanthroline, can be used to stabilize the copper catalyst and improve reaction efficiency.[1][2][3]
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is often employed.[1][4]
Q3: What are the typical reaction conditions for this synthesis?
The reaction is often carried out at elevated temperatures, for instance, starting at 50°C and then increasing to 120°C, for several hours to ensure completion.[4] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents.
Q4: Are there alternative methods for the synthesis of this compound derivatives?
Yes, other methods include:
-
Electrophilic trifluoromethylthiolation: This involves reacting an electron-rich aromatic ring with an electrophilic trifluoromethylthiolating reagent.
-
Reaction with aryl boronic acids: Copper-catalyzed cross-coupling of an aryl boronic acid with a trifluoromethylthiolating agent can also yield the desired product.[5]
Experimental Protocols
General Protocol for Copper-Catalyzed Trifluoromethylthiolation of 3-Iodobenzoic Acid
This protocol is a generalized procedure based on the copper-mediated trifluoromethylthiolation of aryl iodides.[4] Optimization of specific parameters may be required for different derivatives.
Materials:
-
3-Iodobenzoic acid
-
Silver trifluoromethylthiolate (AgSCF₃)
-
Copper(I) iodide (CuI)
-
1,10-phenanthroline (optional)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-iodobenzoic acid (1.0 eq), copper(I) iodide (0.1-1.0 eq), and 1,10-phenanthroline (0.1-1.0 eq, if used).
-
Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of silver trifluoromethylthiolate (1.5-2.5 eq).
-
Reaction: Stir the reaction mixture at a specified temperature (e.g., 50°C) for a set period (e.g., 12 hours), then increase the temperature (e.g., 120°C) and continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound derivative.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Troubleshooting Steps |
| Why is my reaction yield very low or zero? | Inactive Catalyst: The copper catalyst may have been oxidized. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Poor Quality Reagents: The starting material or trifluoromethylthiolating agent may be impure or degraded. | Use freshly purified starting materials and high-quality reagents. | |
| Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Increase the reaction time and/or temperature. Monitor the reaction progress closely. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | While DMF is common, consider screening other polar aprotic solvents. For some copper-catalyzed reactions, changing from acetonitrile to DMF can allow the reaction to proceed at a lower temperature.[1][2][3] |
Issue 2: Formation of Significant Side Products
| Question | Possible Cause | Troubleshooting Steps |
| I am observing significant amounts of a homocoupling product of my starting material (e.g., biphenyl derivative). What could be the cause? | Catalyst Decomposition: The catalyst may be promoting undesired side reactions. | Vary the copper source and ligand. The use of a directing group on the benzoic acid derivative can sometimes improve selectivity.[1][2][3] |
| My product seems to have undergone further reactions. Why is this happening? | Over-reaction or Decomposition: The desired product may be unstable under the reaction conditions. | Reduce the reaction temperature or time once the starting material has been consumed. |
| I see evidence of proto-deiodination of my starting material. How can I prevent this? | Presence of a Hydrogen Source: Trace amounts of water or other protic species can lead to the reduction of the aryl iodide. | Ensure all reagents and the reaction setup are scrupulously dry. |
Issue 3: Product Purification Challenges
| Question | Possible Cause | Troubleshooting Steps |
| How can I effectively remove residual copper from my product? | Copper Coordination: The product may coordinate with copper, making it difficult to remove by simple extraction. | Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution. |
| My product is difficult to purify by column chromatography. | Similar Polarity of Product and Impurities: Side products may have similar polarity to the desired product. | Consider recrystallization from a suitable solvent system. Alternatively, derivatization of the carboxylic acid to an ester may alter its polarity enough for easier separation, followed by hydrolysis. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Hypothetical Data Based on Similar Reactions)
| Entry | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (1.0 eq) | None | DMF | 120 | 24 | Moderate |
| 2 | CuBr (0.2 eq) | 1,10-phenanthroline (0.2 eq) | DMF | 100 | 12 | Good |
| 3 | CuI (0.1 eq) | None | Acetonitrile | 120 | 24 | Low |
| 4 | CuBr (0.2 eq) | 1,10-phenanthroline (0.2 eq) | Toluene | 100 | 12 | Very Low |
Note: This table is illustrative and actual yields will need to be determined experimentally.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed trifluoromethylthiolation of primary and secondary alkylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
purification challenges with 3-(Trifluoromethylthio)benzoic acid products
Welcome to the technical support center for 3-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities largely depend on the synthetic route. A common method is the electrophilic trifluoromethylthiolation of 3-mercaptobenzoic acid. Based on this, the primary impurities include:
-
Unreacted Starting Material: 3-Mercaptobenzoic acid.
-
Oxidative Side Products: The disulfide dimer of the starting material, 3,3'-disulfanediylbis(benzoic acid), formed by oxidation of the thiol.
-
Reagent Byproducts: Remnants or byproducts from the trifluoromethylthiolating agent, such as phthalimide or dibenzenesulfonimide.
-
Over-oxidation Products: Small amounts of the corresponding sulfoxide (3-((trifluoromethyl)sulfinyl)benzoic acid) may form under certain conditions.[1]
Q2: My crude product has a strong, unpleasant odor. What is the likely cause?
A2: A strong thiol odor typically indicates the presence of unreacted 3-mercaptobenzoic acid. This starting material is volatile and malodorous. Efficient purification is required to remove it.
Q3: Is the trifluoromethylthio (-SCF3) group stable during purification?
A3: The -SCF3 group is generally robust under standard purification conditions like recrystallization and silica gel chromatography. However, prolonged exposure to strong acids, strong bases, or potent oxidizing agents should be avoided to prevent potential hydrolysis or oxidation to the sulfoxide or sulfone.[1][2]
Q4: Which purification technique is generally most effective for this compound?
A4: Both recrystallization and flash column chromatography are effective.
-
Recrystallization is excellent for removing less soluble or more soluble impurities and can yield highly pure crystalline material if a suitable solvent is found.
-
Flash Column Chromatography is highly effective for separating compounds with different polarities, such as the desired product from non-polar reagent byproducts and highly polar starting materials.
Troubleshooting Purification Challenges
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Impurity Profile and Removal Strategy
The following table summarizes likely impurities and suggested methods for their removal.
| Impurity Name | Structure | Likely Source | Recommended Removal Method |
| 3-Mercaptobenzoic Acid | HS-C₆H₄-COOH | Unreacted starting material | Aqueous basic wash (forms a water-soluble salt), followed by chromatography. |
| 3,3'-Disulfanediylbis(benzoic acid) | (HOOC-C₆H₄-S)₂ | Oxidation of starting material | Recrystallization or Flash Chromatography. |
| Phthalimide | C₈H₅NO₂ | Byproduct from N-(Trifluoromethylthio)phthalimide | Flash Chromatography. |
| Dibenzenesulfonimide | (C₆H₅SO₂)₂NH | Byproduct from (PhSO₂)₂NSCF₃ | Flash Chromatography. |
| 3-((Trifluoromethyl)sulfinyl)benzoic acid | F₃CS(O)-C₆H₄-COOH | Over-oxidation of product | Flash Chromatography (will be more polar than the desired product). |
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Product "oils out" | The solution is supersaturated above the melting point of the solid; High level of impurities depressing the melting point. | Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool more slowly.[3] |
| No crystals form upon cooling | Too much solvent was used; The solution is not saturated. | Boil off a portion of the solvent to increase concentration and re-cool. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[3] |
| Poor recovery / Low yield | Too much solvent was used; Crystals were filtered before crystallization was complete; The chosen solvent has high solubility for the product even when cold. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly chilled before filtration. Re-evaluate the solvent system.[3] |
| Crystals are colored | Colored impurities are present in the crude material. | During the recrystallization process, after dissolving the crude solid in the hot solvent, add a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Troubleshooting Flash Column Chromatography
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor separation | Inappropriate solvent system (eluent is too polar or not polar enough). | Develop a better solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the desired product. A gradient elution (e.g., increasing ethyl acetate in hexanes) may be necessary. |
| Product does not elute | Eluent is not polar enough for a highly polar compound. | Increase the polarity of the mobile phase. For carboxylic acids, adding a small amount (0.5-1%) of acetic acid to the mobile phase can help improve peak shape and elution. A switch to a more polar solvent system like dichloromethane/methanol may be required.[4] |
| Streaking or tailing on TLC/column | The compound is interacting too strongly with the acidic silica gel; Column is overloaded. | Add a small amount (0.5-1%) of acetic acid to the mobile phase to suppress the deprotonation of the carboxylic acid group. Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method. The ideal solvent or solvent system should be determined through small-scale solubility tests.
1. Solvent Selection:
-
Test the solubility of a small amount of crude product in various solvents (e.g., toluene, ethyl acetate, ethanol/water, acetonitrile) at room temperature and at boiling.
-
A good solvent will dissolve the product when hot but show low solubility when cold. A solvent pair (one "soluble" solvent, one "poor" solvent) like ethanol/water or toluene/hexanes can also be effective.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen boiling solvent to completely dissolve the solid. Add the solvent in small portions while heating and swirling.
3. Hot Filtration (Optional):
-
If insoluble impurities or colored impurities (treated with charcoal) are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
6. Drying:
-
Dry the crystals on the filter by continuing to draw air through them.
-
Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in air or under vacuum.
Protocol 2: Purification by Flash Column Chromatography
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate).
-
The ideal system will show good separation of spots, with the product spot having an Rf value of approximately 0.3. For this acidic compound, adding 0.5% acetic acid to the eluent can prevent streaking.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks. The top of the silica should be flat.
3. Sample Loading:
-
Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute the more polar components.
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the purification workflow and potential side reactions.
Caption: General workflow for the purification of this compound.
References
improving the purity of synthesized 3-(Trifluoromethylthio)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3-(Trifluoromethylthio)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of high-quality this compound?
A1: High-purity this compound should be a white to light yellow powder or crystalline solid. Commercially available high-grade material typically has a purity of ≥99% as determined by HPLC analysis.
Q2: What are the most common impurities in crude this compound?
A2: The most probable impurities are the corresponding sulfoxide and sulfone, formed by over-oxidation of the trifluoromethylthio group.[1][2] Other potential impurities include unreacted starting materials from the synthesis, such as 3-halobenzoic acid or 3-mercaptobenzoic acid, and regioisomers depending on the synthetic route.
Q3: Is the trifluoromethylthio (-SCF3) group stable during purification?
A3: The -SCF3 group is generally stable under acidic and neutral conditions, which are common in purification procedures like acid-base extraction and silica gel chromatography. However, it can be susceptible to degradation under strongly basic conditions.[3] Therefore, prolonged exposure to high pH should be avoided.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation and identification of impurities. Melting point analysis can also be a useful indicator of purity; a sharp melting point range suggests high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: The final product is an off-white or yellow oil/waxy solid, not a crystalline powder.
| Possible Cause | Suggested Solution |
| Residual Solvent | Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 40-50 °C) can be applied if the compound's melting point is sufficiently high. |
| Presence of Impurities | The presence of impurities can lower the melting point and prevent crystallization. Proceed with one of the purification protocols outlined below, such as recrystallization or column chromatography. |
| Polymorphism | While less common, different crystalline forms may exist. Try dissolving a small sample in a minimal amount of a suitable solvent and allowing it to evaporate slowly to induce crystallization. |
Problem 2: Purity by HPLC is below 99%, with persistent impurity peaks.
| Possible Cause | Suggested Solution |
| Co-eluting Impurities in HPLC | Modify the HPLC method. Try a different column (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., methanol/water instead of acetonitrile/water), or gradient profile to achieve better separation. |
| Structurally Similar Impurities (e.g., Sulfoxide/Sulfone) | These impurities have similar polarity to the desired product and can be difficult to remove. Meticulous column chromatography with a shallow gradient is often required. See the detailed protocol below. |
| Incomplete Initial Purification | The initial acid-base extraction may not have been sufficient. Repeat the procedure, ensuring complete dissolution in the basic aqueous phase and thorough washing of the organic extracts. |
Problem 3: Low recovery after recrystallization.
| Possible Cause | Suggested Solution |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good at dissolving the compound even at low temperatures. A solvent screen with different solvent systems (e.g., toluene, heptane/ethyl acetate, ethanol/water) is recommended to find a solvent in which the compound is highly soluble when hot and poorly soluble when cold. |
| Too Much Solvent Used | Using an excessive amount of solvent will keep the product in solution even upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent and attempt to recrystallize again. |
| Crystallization is Too Rapid | Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocols & Data
Protocol 1: Acid-Base Extraction for Initial Purification
This method is effective for removing neutral organic impurities and is based on the acidic nature of the carboxylic acid group. A similar process has been shown to increase the purity of related compounds to >90%.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic solution with a 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The product will move into the aqueous phase as its sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the product precipitates out (typically pH 2-3).
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under high vacuum.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities, especially those with different solubility profiles.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., a mixture of heptane and ethyl acetate, or toluene) until the solid just dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum.
Table 1: Purity Improvement via Purification Techniques (Illustrative Data)
| Purification Step | Purity by HPLC (%) | Yield (%) | Appearance |
| Crude Product | 85.2 | - | Yellowish Solid |
| After Acid-Base Extraction | 95.8 | 90 | Off-white Solid |
| After Recrystallization | 99.3 | 82 | White Crystalline Solid |
| After Column Chromatography | >99.8 | 75 | White Crystalline Solid |
Protocol 3: Flash Column Chromatography
For removing stubborn, structurally similar impurities like the sulfoxide and sulfone, flash column chromatography is the most effective method.
Methodology:
-
Prepare a silica gel slurry in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 30% Ethyl Acetate in Hexane, with 0.1% acetic acid throughout). The addition of a small amount of acid to the mobile phase can improve peak shape for carboxylic acids.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum.
Visual Guides
Caption: Synthesis pathway and potential impurity formation.
Caption: Decision workflow for purification.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion rates in reactions with 3-(Trifluoromethylthio)benzoic acid
Welcome to the technical support center for 3-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this compound in organic synthesis.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates are a frequent challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving common issues in reactions involving this compound.
Troubleshooting Workflow
The following workflow provides a step-by-step process for diagnosing the root cause of low conversion rates.
Detailed Troubleshooting Steps
Reagent Quality and Stability
-
Question: Could the purity of this compound be the issue?
-
Answer: this compound should be a white to light yellow powder with a purity of ≥99% as determined by HPLC.[1] Impurities can interfere with the reaction.
-
Action: Verify the purity of your starting material using techniques like NMR or LC-MS. If impurities are detected, consider purification by recrystallization or column chromatography.
-
-
-
Question: Are the other reagents (amines, boronic acids, etc.) and solvents pure and dry?
-
Answer: Many coupling reactions are sensitive to moisture and oxygen.
-
Action: Use freshly distilled and degassed solvents. Ensure that all other reagents are of high purity and have been stored under appropriate conditions (e.g., under an inert atmosphere).
-
-
Reaction Conditions
-
Question: Are the reaction temperature and time optimized?
-
Answer: Sub-optimal temperature or insufficient reaction time can lead to incomplete conversion. The trifluoromethylthio group is generally stable under common reaction conditions.[2]
-
Action: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. Be cautious of potential decomposition at excessively high temperatures.
-
-
-
Question: Is the choice of base and solvent appropriate?
-
Answer: The base and solvent system can significantly impact reaction efficiency.
-
Action: For amide couplings, common bases include DIPEA or triethylamine in solvents like DCM or DMF. For cross-coupling reactions like Suzuki or Buchwald-Hartwig, bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like toluene, dioxane, or THF are often used.[3][4] A screening of different bases and solvents may be necessary.
-
-
Catalyst and Ligand Issues (for Cross-Coupling Reactions)
-
Question: Is the palladium catalyst active?
-
Answer: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to deactivation.
-
Action: Use fresh catalyst or a pre-catalyst that is activated in situ. Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).
-
-
-
Question: Is the ligand appropriate for the specific transformation?
-
Answer: The choice of phosphine ligand is crucial for the success of many cross-coupling reactions.[5][6]
-
Action: For Buchwald-Hartwig amination, bulky electron-rich phosphine ligands like XPhos or SPhos are often effective.[7] For Suzuki couplings, ligands such as SPhos or RuPhos may be suitable. A ligand screen might be necessary to identify the optimal choice for your specific substrate combination.
-
-
Reaction Setup and Execution
-
Question: Was the reaction set up under a proper inert atmosphere?
-
Answer: Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.
-
Action: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas all solvents and solutions by sparging with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Question: Is the stirring efficient?
-
Answer: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper mixing of all components.
-
Action: Use an appropriate stir bar and stir rate to maintain a well-suspended mixture.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical purity of commercially available this compound?
-
A1: Commercially available this compound typically has a purity of 97% to ≥99% as determined by HPLC.[1] It appears as a white to light yellow powder.
-
-
Q2: How should I store this compound?
-
A2: It is recommended to store the compound at 0-8 °C.[1]
-
-
Q3: In an amide coupling reaction with this compound, my starting amine is a salt (e.g., hydrochloride or TFA salt). Do I need to freebase it first?
-
A3: While it is often recommended to use the free base of the amine, you can often perform the coupling in situ by adding an additional equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize the salt.
-
-
Q4: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction with a derivative of this compound. What can I do?
-
A4: Homocoupling is often caused by the presence of oxygen. Ensure your reaction is rigorously degassed. You can also try using a milder base or a different palladium catalyst/ligand system.
-
-
Q5: What are some common side reactions to be aware of?
-
A5: In cross-coupling reactions, potential side reactions include hydrodehalogenation (if using an aryl halide derivative) and protodeborylation of the boronic acid in Suzuki reactions. In amide couplings, racemization of chiral amines or carboxylic acids can occur.
-
Experimental Protocols
The following are general protocols that can be adapted for reactions with this compound. Optimization of specific parameters may be required.
Protocol 1: General Procedure for Amide Coupling
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.5 equiv)
-
Base (e.g., DIPEA, Et₃N) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the coupling reagent and the base.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Typical Temperature | Notes |
| HATU | DIPEA | DMF | Room Temperature | Highly efficient, good for hindered substrates. |
| HBTU/HOBt | DIPEA | DMF/DCM | Room Temperature | A common and reliable choice. |
| EDC/HOBt | DIPEA | DCM | 0 °C to RT | Economical, but the urea byproduct can sometimes be hard to remove. |
| T3P® | Pyridine | EtOAc/DCM | Room Temperature | Byproducts are water-soluble, simplifying purification. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes the use of a bromo- or iodo-substituted derivative of this compound.
Materials:
-
Aryl halide derivative of this compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF/water)
Procedure:
-
In a Schlenk flask, combine the aryl halide, boronic acid, base, palladium catalyst, and ligand (if used).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 2: Common Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent System | Typical Temperature |
| Pd(PPh₃)₄ | (None) | K₂CO₃/Na₂CO₃ | Toluene/Water | 80-100 °C |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 90-110 °C |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 °C |
| [PdCl₂(dppf)]-CH₂Cl₂ | (None) | Cs₂CO₃ | Dioxane | 80-100 °C |
References
- 1. chemimpex.com [chemimpex.com]
- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Managing Byproducts in 3-(Trifluoromethylthio)benzoic Acid Reactions
Welcome to the technical support center for the synthesis and purification of 3-(Trifluoromethylthio)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and effectively manage byproducts during their experiments.
Troubleshooting Guide
This guide addresses frequently encountered problems during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Trifluoromethylthiolating Reagent: The reagent may have degraded due to improper storage or handling. 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the reaction. 3. Poor Quality Starting Material: The purity of the starting material (e.g., 3-mercaptopropionic acid, 3-iodobenzoic acid) is critical. | 1. Use a fresh batch of the trifluoromethylthiolating reagent and ensure it is stored under anhydrous conditions. 2. Optimize reaction parameters such as temperature, concentration, and time. Consider a different solvent or catalyst system. 3. Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Presence of a Major Byproduct with a Molecular Weight of ~306 g/mol | Oxidative Dimerization of 3-Mercaptobenzoic Acid: In synthetic routes starting from 3-mercaptobenzoic acid, the thiol can undergo oxidation to form the disulfide byproduct, bis(3-carboxyphenyl) disulfide. | 1. Minimize Air Exposure: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation. 2. Purification: Implement a purification strategy to remove the disulfide. This can involve selective precipitation, crystallization, or chromatography. An acid-base extraction can also be effective, as the disulfide may have different solubility properties than the desired product. |
| Incomplete Consumption of Starting Material (e.g., 3-Iodobenzoic Acid) | 1. Insufficient Reagent: The stoichiometry of the trifluoromethylthiolating agent may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase the molar equivalent of the trifluoromethylthiolating reagent. 2. Extend the reaction time and monitor the progress by TLC or LC-MS. |
| Formation of Multiple Unidentified Byproducts | Decomposition of Reagents or Products: High reaction temperatures or the presence of impurities can lead to the decomposition of the trifluoromethylthiolating reagent or the desired product. | 1. Lower the reaction temperature. 2. Ensure all glassware is dry and reagents are of high purity. 3. Consider using a more stable trifluoromethylthiolating reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic routes include:
-
From 3-Mercaptobenzoic Acid: This involves the reaction of 3-mercaptobenzoic acid with an electrophilic trifluoromethylthiolating agent, such as the Langlois reagent (sodium triflinate and tert-butyl hydroperoxide).
-
From 3-Iodobenzoic Acid: This route utilizes a copper-catalyzed reaction between 3-iodobenzoic acid and a trifluoromethylthiolating source like copper(I) trifluoromethanethiolate.
-
Hydrolysis of Methyl 3-[(trifluoromethyl)sulfanyl]benzoate: This is typically the final step in a multi-step synthesis where the corresponding methyl ester is first synthesized and then hydrolyzed to the carboxylic acid.
Q2: My main byproduct is the disulfide of my starting thiol. How can I remove it?
A2: The disulfide byproduct, bis(3-carboxyphenyl) disulfide, can often be removed through careful purification. Since the disulfide is less polar than the corresponding thiol, column chromatography can be an effective separation method. Alternatively, differences in solubility in various solvent systems can be exploited through recrystallization. In some cases, a selective chemical treatment to cleave the disulfide bond back to the thiol, followed by a repeat of the trifluoromethylthiolation, may be a viable, albeit less direct, strategy.
Q3: How can I minimize the formation of the disulfide byproduct in the first place?
A3: To minimize the oxidative dimerization of the starting thiol, it is crucial to carry out the reaction under an inert atmosphere (nitrogen or argon). Using de-gassed solvents can also help to reduce the amount of dissolved oxygen available for oxidation.
Q4: I am seeing unreacted 3-iodobenzoic acid in my reaction. What can I do?
A4: If you are starting from 3-iodobenzoic acid and see significant amounts of unreacted starting material, consider increasing the equivalents of the trifluoromethylthiolating reagent and the copper catalyst. You can also try increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS will help you determine the optimal conditions for full conversion.
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to this compound.
| Starting Material | Trifluoromethylthiolating Agent | Yield (%) | Reference |
| Methyl 3-[(trifluoromethyl)sulfanyl]benzoate | HCl (Hydrolysis) | 90.0 | LookChem |
| 3-Iodobenzoic acid | Copper(I) trifluoromethanethiolate | 66.0 | LookChem |
| 3-Mercaptobenzoic acid | Langlois reagent | 64.0 | LookChem |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Mercaptobenzoic Acid
This protocol is a representative procedure and may require optimization.
Materials:
-
3-Mercaptobenzoic acid
-
Sodium trifluoromethanesulfinate (Langlois reagent)
-
tert-Butyl hydroperoxide (70% in water)
-
Acetonitrile
-
Sodium bromide
-
Tetrabutylammonium tetrafluoroborate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 3-mercaptobenzoic acid (1.0 eq), sodium trifluoromethanesulfinate (1.5 eq), sodium bromide (0.1 eq), and tetrabutylammonium tetrafluoroborate (0.1 eq).
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Slowly add tert-butyl hydroperoxide (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the coupling of 3-(trifluoromethylthio)benzoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
General Troubleshooting and FAQs
Q1: My Suzuki-Miyaura coupling of a 3-(trifluoromethylthio)aryl halide is giving low to no yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings with electron-deficient substrates like those containing a trifluoromethylthio group often stem from several factors:
-
Inefficient Catalyst System: The combination of palladium precursor and ligand may not be optimal for the electron-deficient nature of the substrate. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.
-
Inappropriate Base: The choice of base is critical. It must be strong enough to facilitate transmetalation without causing decomposition of starting materials or the product.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially under basic aqueous conditions.[1] Using anhydrous conditions or milder bases like potassium fluoride (KF) can mitigate this issue.
-
Oxygen Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate degassing of solvents and running the reaction under a poor inert atmosphere can lead to catalyst deactivation and homocoupling of the boronic acid.
-
Impure Reagents: The purity of the aryl halide, boronic acid, and solvent can significantly impact the reaction outcome. Boronic acids, in particular, can degrade over time.
Q2: I am observing significant decomposition of my starting material or product in a Buchwald-Hartwig amination. What should I consider?
A2: Decomposition can be a major issue, especially with functionalized substrates. Key factors to investigate include:
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with sensitive functional groups such as esters or nitro groups.[2] Consider screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Reaction Temperature: High temperatures can lead to thermal degradation. If possible, screen for more active catalyst systems that allow for lower reaction temperatures.
-
Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. A well-chosen ligand can promote the desired C-N bond formation at a faster rate than decomposition pathways. For challenging substrates, bulky biarylphosphine ligands are often a good starting point.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of decomposition. Monitor the reaction progress and stop it once the starting material is consumed.
Q3: Which type of coupling reaction is most suitable for my this compound derivative?
A3: The choice of coupling reaction depends on the desired bond to be formed:
-
For C-C bond formation (e.g., creating a biaryl structure): The Suzuki-Miyaura coupling is a robust and widely used method. It is generally tolerant of a wide range of functional groups.
-
For C-N bond formation (e.g., introducing an amine): The Buchwald-Hartwig amination is the premier method for synthesizing arylamines.[1]
-
For direct functionalization of a C-H bond: Palladium-catalyzed directed C-H activation can be a powerful tool for introducing new functional groups without the need for pre-functionalized starting materials.[3] This is a rapidly evolving area with increasingly broad applications.
Catalyst and Condition Selection Guides
The selection of the appropriate catalyst system is paramount for a successful coupling reaction. The following tables provide a summary of catalyst systems and conditions that have been reported for substrates similar to this compound.
Suzuki-Miyaura Coupling Data
The following table summarizes catalyst systems for the Suzuki-Miyaura coupling of aryl halides with electron-withdrawing groups. While specific data for this compound is limited in the literature, the conditions for similar substrates provide a strong starting point.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | High | General conditions for electron-deficient aryl bromides. |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | High | Effective for sterically hindered and electron-poor partners. |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 12 | Varies | A classic catalyst, but may be less effective for challenging substrates.[4] |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 80-110 | 2-18 | Varies | A robust pre-catalyst for a wide range of couplings. |
| 5 | CataCXium A Pd G3 (5-10) | - | K₂CO₃ (3.0) | 2-MeTHF | 70 | 18 | >90 | Particularly effective for ortho-bromoanilines.[5] |
Buchwald-Hartwig Amination Data
For the amination of aryl halides containing electron-withdrawing groups, the following conditions have proven effective.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 2-24 | High | General protocol for sterically hindered aryl chlorides.[6] |
| 2 | Pd(OAc)₂ (1) | RuPhos (2) | LHMDS (1.2) | Dioxane | 100 | 18 | Varies | Suitable for a range of primary and secondary amines. |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | Dioxane | 100 | 24 | High | Effective for coupling with carbazole derivatives.[7] |
| 4 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | Varies | A common system for a variety of amine couplings. |
| 5 | BippyPhos/[Pd(cinnamyl)Cl]₂ | Varies | Varies | Varies | Varies | Varies | High | Broad scope for various (hetero)aryl chlorides. |
Experimental Protocols
The following are generalized protocols that can be adapted for the coupling of this compound derivatives. It is highly recommended to perform small-scale test reactions to optimize conditions for your specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the 3-(trifluoromethylthio)aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add the 3-(trifluoromethylthio)aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Inert Atmosphere and Solvent: Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC, LC-MS, or GC-MS.
-
Work-up: After cooling, quench the reaction with water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows and Catalyst Selection
The following diagrams illustrate the general workflows and decision-making processes for catalyst selection.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for catalyst and condition selection in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
solvent effects on the reactivity of 3-(Trifluoromethylthio)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(trifluoromethylthio)benzoic acid. The information provided is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvents on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How is the reactivity of this compound expected to change with different solvents?
A2: The reactivity of this compound can be significantly influenced by the solvent. Key factors include:
-
Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially accelerating reactions like nucleophilic acyl substitution.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can solvate the carboxylic acid group, which may affect its acidity and nucleophilicity. In some cases, carboxylic acids can form dimers in non-polar, aprotic solvents, which can reduce their effective concentration and reactivity.[2]
-
Dielectric Constant: Solvents with a high dielectric constant can facilitate the separation of ionic species, which can be crucial for certain reaction mechanisms.
Q3: What are the primary applications of this compound?
A3: This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group is known to enhance biological activity, metabolic stability, and lipophilicity of molecules, making it a valuable moiety in drug design.[1][3] It is particularly used in the development of herbicides, fungicides, and new therapeutic agents.[1]
Q4: Are there any specific safety precautions to consider when handling this compound?
A4: Yes, this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
Troubleshooting Guide
| Issue | Question | Possible Cause & Solution |
| Low Solubility | My this compound is not dissolving in the reaction solvent. | Cause: The solvent may not be appropriate for the compound. Solution: • For reactions requiring the neutral acid, try polar aprotic solvents like THF, DMF, or DMSO. • If the reaction involves deprotonation, consider using a solvent in which the corresponding carboxylate salt is soluble. Adding a base can also increase solubility in some polar solvents. • For reactions where the acid is a reactant, heating the mixture may improve solubility. |
| Slow or Incomplete Reaction | The reaction is proceeding very slowly or not going to completion. | Cause: The solvent may be hindering the reaction. Solution: • Solvent Polarity: If the reaction involves the formation of a charged intermediate, switching to a more polar solvent could increase the reaction rate. • Acid Dimerization: In non-polar solvents, the carboxylic acid may exist as a less reactive dimer.[2] Using a more polar or a hydrogen-bond-accepting solvent can disrupt dimerization and increase reactivity. • Temperature: Increasing the reaction temperature can often accelerate the reaction rate. |
| Unexpected Side Products | I am observing the formation of unexpected byproducts. | Cause: The solvent may be participating in the reaction or promoting an alternative reaction pathway. Solution: • Solvent Reactivity: Ensure the solvent is inert under the reaction conditions. For example, protic solvents like alcohols can react with activated carboxylic acids. • Lewis/Brønsted Acidity: Some reactions are sensitive to trace amounts of acid or base. The solvent itself can have acidic or basic properties that may influence the reaction outcome. Consider using a freshly distilled or anhydrous solvent. |
| Difficulty in Product Isolation | I am having trouble isolating my product from the reaction mixture. | Cause: The solvent may have a high boiling point or may form an azeotrope with the product. Solution: • Solvent Choice: If possible, choose a solvent with a lower boiling point to facilitate its removal by rotary evaporation. • Work-up Procedure: An aqueous work-up can be effective for removing polar solvents like DMF or DMSO. The product can then be extracted into a less polar organic solvent. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 946-65-6 | [1] |
| Molecular Formula | C8H5F3O2S | [1][5] |
| Molecular Weight | 222.19 g/mol | [1][5] |
| Appearance | White to light yellow powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Table 2: Predicted Influence of Solvent Type on the Reactivity of this compound (General Trends)
| Solvent Type | Examples | Expected Effect on Reactivity (e.g., Esterification) | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally Favorable | Solvates cations well, does not strongly solvate the carboxylate anion, leaving it more nucleophilic. Can help to break up carboxylic acid dimers. |
| Polar Protic | Water, Ethanol, Methanol | Variable | Can act as a nucleophile, leading to side reactions. Can solvate the carboxylate anion through hydrogen bonding, potentially reducing its nucleophilicity. |
| Nonpolar Aprotic | Toluene, Hexane, Benzene | Generally Less Favorable | Promotes dimerization of the carboxylic acid, reducing the concentration of the reactive monomeric form.[2] Poor at stabilizing charged intermediates. |
| Ethereal | THF, Diethyl ether | Moderately Favorable | Offers a good balance of polarity to dissolve reactants without strongly solvating nucleophiles. |
Experimental Protocols
Protocol: Esterification of this compound
This protocol describes a general procedure for the esterification of this compound. The choice of solvent is critical and should be selected based on the specific coupling agent and reaction conditions.
Materials:
-
This compound
-
Alcohol (e.g., ethanol)
-
Coupling agent (e.g., DCC, EDC)
-
Catalyst (e.g., DMAP)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Add the alcohol (1-1.2 equivalents) and the catalyst (0.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO3, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Solvent Selection Criteria:
-
The solvent should be inert to the reactants and reagents.
-
It should provide good solubility for all reactants.
-
Aprotic solvents are generally preferred to avoid side reactions with the coupling agent or activated acid. Dichloromethane is a common choice for many coupling reactions.
Visualizations
Caption: General experimental workflow for a chemical synthesis.
Caption: Influence of solvent on carboxylic acid dimerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 4. echemi.com [echemi.com]
- 5. PubChemLite - this compound (C8H5F3O2S) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 3-(Trifluoromethylthio)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Trifluoromethylthio)benzoic acid, with a focus on addressing common scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: Two of the most frequently employed routes for the synthesis of this compound at a larger scale are the Sandmeyer-type reaction starting from 3-aminobenzoic acid and the copper-catalyzed trifluoromethylthiolation of 3-halobenzoic acids (e.g., 3-bromobenzoic or 3-iodobenzoic acid). The choice of route often depends on the cost and availability of starting materials, as well as safety considerations for the reagents involved.
Q2: Why is temperature control so critical during the diazotization of 3-aminobenzoic acid?
A2: The diazotization of 3-aminobenzoic acid with reagents like sodium nitrite in an acidic medium is a highly exothermic reaction. Maintaining a low temperature, typically between 0 and 5°C, is crucial to prevent the decomposition of the unstable diazonium salt intermediate. On a larger scale, efficient heat removal is a significant challenge. Poor temperature control can lead to the formation of phenolic impurities and a significant reduction in yield.
Q3: What are the primary safety concerns when handling trifluoromethylthiolating reagents at scale?
A3: Many trifluoromethylthiolating reagents can be toxic or release toxic byproducts.[1] It is essential to consult the Safety Data Sheet (SDS) for the specific reagent being used. Adequate ventilation, personal protective equipment (PPE), and quench strategies for any unreacted reagent are critical. Some reagents may also be moisture-sensitive, requiring handling under an inert atmosphere.
Q4: How can I improve the purity of my final product during scale-up?
A4: Purification of this compound on a large scale often involves a combination of techniques. An initial workup with an acid-base extraction can be effective. The product, being a carboxylic acid, can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[2] For higher purity, recrystallization from a suitable solvent system or fractional distillation under reduced pressure are common methods.
Q5: What causes the formation of colored impurities in the final product?
A5: Colored impurities can arise from several sources, including the decomposition of the diazonium salt intermediate in the Sandmeyer route, which can lead to the formation of azo compounds. Side reactions involving the trifluoromethylthiolating reagent or impurities in the starting materials can also contribute. The use of activated carbon (charcoal) during the purification process can often help in removing these colored byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Diazotization | Ensure slow, portion-wise addition of sodium nitrite solution while maintaining the temperature between 0-5°C. Use a slight excess of sodium nitrite. |
| Decomposition of Diazonium Salt | Improve cooling efficiency during diazotization. Use the diazonium salt solution immediately in the next step without letting it warm up. |
| Inefficient Trifluoromethylthiolation | Optimize the reaction temperature and time for the trifluoromethylthiolation step. Ensure the trifluoromethylthiolating reagent is of good quality and used in the correct stoichiometric amount. Consider screening different copper catalysts if using a cross-coupling route. |
| Product Loss During Workup | Minimize the number of extraction and transfer steps. Ensure the pH is sufficiently acidic during product precipitation to maximize recovery. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Phenolic Impurities (from Sandmeyer route) | Maintain strict temperature control during diazotization. Ensure the acidic conditions are appropriate for the reaction. |
| Over-reaction/Multiple Trifluoromethylthiolations | Use the stoichiometric amount of the trifluoromethylthiolating reagent. Optimize reaction time and temperature to favor the mono-substituted product. |
| Unreacted Starting Material | Increase reaction time or temperature moderately. Ensure efficient mixing, especially in large-scale reactions. |
| Hydrolysis of the Trifluoromethylthio Group | While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures during workup should be avoided. |
Experimental Protocols
Synthesis via Sandmeyer-Type Reaction from 3-Aminobenzoic Acid
This protocol is a representative example and may require optimization for specific laboratory and scale-up conditions.
-
Diazotization:
-
A solution of 3-aminobenzoic acid in aqueous hydrochloric acid is prepared in a jacketed reactor equipped with an overhead stirrer and a temperature probe.
-
The reactor is cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise to the stirred suspension, maintaining the temperature below 5°C. The addition rate should be carefully controlled to manage the exotherm.
-
The reaction is stirred for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Trifluoromethylthiolation:
-
In a separate reactor, a solution or suspension of a suitable trifluoromethylthiolating agent (e.g., trifluoromethylthiocopper(I)) in an appropriate solvent is prepared.
-
The freshly prepared, cold diazonium salt solution is then added slowly to the trifluoromethylthiolating reagent mixture.
-
The reaction mixture is allowed to warm to room temperature and then may be heated to drive the reaction to completion, depending on the specific reagent used. Reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is cooled and may be filtered to remove any solids.
-
The pH of the aqueous solution is adjusted with a base (e.g., sodium hydroxide) to dissolve the carboxylic acid product as its sodium salt.
-
The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove neutral organic impurities.
-
The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical methodologies for the characterization of 3-(Trifluoromethylthio)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public experimental data for this compound, this guide draws comparisons with its close structural analog, 3-(Trifluoromethyl)benzoic acid, and its positional isomer, 4-(Trifluoromethylthio)benzoic acid. The inclusion of the trifluoromethylthio group (-SCF3) significantly influences a molecule's lipophilicity, metabolic stability, and electron-withdrawing properties, making its characterization crucial in drug design and materials science.
Comparison of Analytical Data
The following tables summarize key analytical data for this compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₅F₃O₂S | 222.19 | 71-74 |
| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 104-106[1] |
| 4-(Trifluoromethylthio)benzoic acid | C₈H₅F₃O₂S | 222.18 | 159-163[2] |
Table 1: Physical Properties
| Analytical Technique | This compound | 3-(Trifluoromethyl)benzoic acid | 4-(Trifluoromethylthio)benzoic acid |
| ¹H NMR | Predicted data available. | ¹H NMR (400 MHz, DMSO-d₆) δ: 13.36 (s, 1H), 8.36 – 7.76 (m, 2H), 7.71 (ddd, J = 8.0, 2.2, 1.1 Hz, 1H), 7.61 – 7.46 (m, 1H).[3] | No experimental data found. |
| ¹³C NMR | Predicted data available. | ¹³C NMR (101 MHz, DMSO-d₆) δ: 166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4.[3] | No experimental data found. |
| Mass Spec (EI) | Predicted [M-H]⁻: 220.98895 m/z.[4] | Molecular Ion (M⁺): 190 m/z. Key fragments: 173, 145 m/z.[1] | No experimental data found. |
| FTIR (cm⁻¹) | No experimental data found. | Broad O-H stretch (approx. 3000-2500), C=O stretch (approx. 1700).[1] | No experimental data found. |
| HPLC | Purity ≥ 99% by HPLC reported by suppliers. | Reverse-phase HPLC methods are well-established.[5] | Purity ≥ 97% (GC) reported by suppliers.[2] |
Table 2: Spectroscopic and Chromatographic Data Summary
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and its analogs.
Protocol (adapted from methods for substituted benzoic acids):
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A typical starting point could be a 60:40 mixture of water (with 0.1% TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm for aromatic compounds).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Protocol:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. The aromatic protons are expected to appear in the range of 7.0-8.5 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon is expected around 165-175 ppm. The aromatic carbons will appear between 120-140 ppm, and the carbon of the trifluoromethylthio group will have a characteristic quartet splitting in a proton-coupled spectrum due to the fluorine atoms.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the -SCF₃ group.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Protocol:
-
Instrument: A mass spectrometer, which can be coupled to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
GC-MS (for volatile derivatives): The sample may need to be derivatized (e.g., esterified) to increase its volatility. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
LC-MS (ESI): This is often preferred for carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. High-resolution mass spectrometry can be used to confirm the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Protocol:
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
Broad O-H stretch from the carboxylic acid group (approx. 3300-2500 cm⁻¹).
-
C-H stretches from the aromatic ring (approx. 3100-3000 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).
-
C=C stretches from the aromatic ring (approx. 1600-1450 cm⁻¹).
-
Absorptions related to the C-F and C-S bonds.
-
Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a substituted benzoic acid like this compound.
Role in Drug Discovery
This diagram shows a conceptual workflow illustrating how a compound like this compound can be utilized in a drug discovery process. The unique properties imparted by the trifluoromethylthio group are often leveraged to optimize lead compounds.
References
- 1. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - this compound (C8H5F3O2S) [pubchemlite.lcsb.uni.lu]
- 5. Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Purity Assessment of 3-(Trifluoromethylthio)benzoic Acid: HPLC, GC-MS, and qNMR
The accurate determination of purity is a critical aspect of quality control for chemical compounds used in research and drug development. For 3-(Trifluoromethylthio)benzoic acid, a compound with potential applications in medicinal chemistry and materials science, ensuring high purity is essential for reliable experimental results and regulatory compliance. This guide provides a comprehensive comparison of three powerful analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, precision, and throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization (e.g., silylation or esterification) is typically required to increase volatility. | Accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. |
| Typical Analysis Time | 15 - 30 minutes per sample. | 20 - 40 minutes per sample (including derivatization). | 10 - 20 minutes per sample. |
| Sensitivity | High (ng to µg range). | Very high (pg to ng range). | Moderate (mg range). |
| Precision | High (RSD < 1%). | High (RSD < 2%). | Very high (RSD < 0.5%). |
| Common Impurities Detected | Non-volatile and thermally stable impurities, isomers, and related substances. | Volatile and semi-volatile impurities. | Structurally related impurities, residual solvents, and water. |
| Advantages | Robust, versatile, and widely applicable to a broad range of compounds. | High sensitivity and excellent separation efficiency for volatile compounds; provides structural information from mass spectra. | Primary analytical method, highly accurate and precise, provides structural confirmation, and does not require a reference standard of the analyte itself. |
| Disadvantages | May require method development for optimal separation; some compounds may have poor UV absorbance. | Not suitable for non-volatile or thermally labile compounds without derivatization; derivatization can introduce errors. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a certified internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Expected Results: The chromatogram should show a major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3-(Trluoromethylthio)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(trifluoromethylthio)benzoic acid and its key structural isomers and analogs. Understanding these spectroscopic differences is crucial for the unambiguous identification and characterization of these compounds in complex research and development settings, particularly in the fields of medicinal chemistry and materials science where the trifluoromethylthio moiety is of growing importance.
Introduction
The trifluoromethylthio (-SCF₃) group is a key functional group in modern chemistry, imparting unique electronic and lipophilic properties to organic molecules. Its incorporation into aromatic systems, such as benzoic acid, can significantly influence their chemical reactivity, biological activity, and material properties. NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is the most powerful tool for the structural elucidation of these fluorinated compounds. This guide presents a comparative analysis of the NMR data for this compound, its positional isomer 2-(trifluoromethylthio)benzoic acid, and its structural analog 3-(trifluoromethyl)benzoic acid to highlight the key diagnostic features in their spectra.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra is essential for accurate and reproducible analysis. The following is a typical experimental protocol for the characterization of (trifluoromethylthio)benzoic acid derivatives.
General NMR Spectroscopy Protocol
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, equipped with a multinuclear probe capable of detecting both ¹H and ¹⁹F nuclei.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Referencing: The residual solvent peak is typically used for calibration (e.g., CDCl₃ at 7.26 ppm).
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with GARP decoupling on Bruker instruments).
-
Spectral Width: A wider spectral width is often required, for instance, from -30 to -70 ppm, centered around -50 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64 to 256, as sensitivity can be lower than for ¹H.
-
Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.
Data Presentation: A Comparative Analysis
The following tables summarize the ¹H and ¹⁹F NMR chemical shift data for this compound and its selected comparators. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Aromatic Protons | COOH Proton | Solvent |
| This compound | ~7.40 - 8.20 (m) | ~10-13 | CDCl₃/DMSO-d₆ |
| 2-(Trifluoromethylthio)benzoic Acid [1] | 7.48 (t), 7.61 (m), 7.77 (d), 8.12 (d) | Not explicitly stated | CDCl₃ |
| 3-(Trifluoromethyl)benzoic Acid [2] | 7.65 (t), 7.85 (d), 8.19 (d), 8.25 (s) | ~13.36 | DMSO-d₆ |
Table 2: ¹⁹F NMR Chemical Shift Data (ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Solvent |
| This compound | ~ -42 to -44 | s | CDCl₃/DMSO-d₆ |
| 2-(Trifluoromethylthio)benzoic Acid [1] | -42.20 | s | CDCl₃ |
| 3-(Trifluoromethyl)benzoic Acid [2] | -62.87 | s | CDCl₃ |
Comparison with Other Alternatives
While ¹H and ¹⁹F NMR are the primary tools for structural elucidation, other analytical techniques can provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, highly reproducible, provides unambiguous structural data. | Relatively low sensitivity compared to mass spectrometry, requires soluble samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation patterns. | High sensitivity, excellent for separating volatile compounds. | Requires derivatization for non-volatile compounds like benzoic acids, potential for thermal degradation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and fragmentation patterns for a wide range of compounds. | High sensitivity and specificity, applicable to non-volatile and thermally labile compounds. | Matrix effects can suppress ionization, co-elution can complicate analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F). | Fast, simple, and non-destructive. | Provides limited structural information, complex spectra can be difficult to interpret fully. |
Visualization of Analytical Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the analytical workflow and the structural relationships between the compared compounds.
Caption: Experimental workflow for NMR analysis.
Caption: Structural relationships of the compared compounds.
References
A Comparative Analysis of the Reactivity of 3-(Trifluoromethylthio)benzoic Acid and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted benzoic acids is paramount for efficient synthesis and the rational design of novel molecular entities. This guide provides a comparative analysis of the reactivity of 3-(Trifluoromethylthio)benzoic acid and its ortho- and para-isomers, leveraging theoretical principles and available data for analogous compounds to offer insights into their chemical behavior.
The introduction of the trifluoromethylthio (SCF3) group can significantly influence the physicochemical properties of a molecule, including its acidity and susceptibility to nucleophilic attack at the carbonyl carbon. These characteristics are critical in various synthetic transformations, such as esterification and amide bond formation, which are fundamental reactions in pharmaceutical and materials science. This guide will delve into a comparison of the 2-, 3-, and 4-(Trifluoromethylthio)benzoic acid isomers, providing a framework for predicting their relative reactivity.
Theoretical Framework: Electronic Effects of the SCF3 Group
The reactivity of substituted benzoic acids is largely governed by the electronic effects of the substituents on the benzene ring. The trifluoromethylthio (SCF3) group is known to be strongly electron-withdrawing. This property influences the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon. The magnitude of this effect, however, varies depending on the position of the SCF3 group relative to the carboxylic acid moiety due to a combination of inductive and resonance effects.
The reactivity of these isomers can be predicted by considering the electronic influence of the SCF3 group at the ortho, meta, and para positions. The strong electron-withdrawing nature of the SCF3 group is expected to increase the acidity (lower pKa) of the benzoic acid compared to the unsubstituted parent molecule. Furthermore, this electron-withdrawing character enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack in reactions like esterification and amide coupling.
dot
Caption: Logical relationship between electronic/steric effects and chemical reactivity.
Data Presentation: Physicochemical Properties and Predicted Reactivity
Due to a lack of direct comparative experimental data for the (trifluoromethylthio)benzoic acid isomers in the reviewed literature, the following table includes a combination of predicted values and experimental data for analogous compounds to facilitate a comparative assessment. The pKa values for the (trifluoromethyl)benzoic acid isomers are included to provide a reference for the electronic effects of a related, well-studied substituent.
| Compound | Predicted pKa | Analogous Experimental pKa (CF3 substituent) | Expected Relative Reactivity (Esterification/Amide Coupling) |
| 2-(Trifluoromethylthio)benzoic acid | - | 3.46[1] | Highest (potentially sterically hindered) |
| This compound | - | 3.86[1] | Intermediate |
| 4-(Trifluoromethylthio)benzoic acid | 3.76[2] | 4.14[1] | High |
Note: The predicted pKa value for the 4-isomer suggests a strong acid. The experimental pKa values for the CF3-substituted analogs show a clear trend where the ortho isomer is the most acidic. This trend is expected to be similar for the SCF3-substituted isomers. Higher acidity (lower pKa) generally correlates with higher reactivity in acid-catalyzed reactions and for the activation of the carboxylic acid.
Experimental Protocols
Determination of pKa
The dissociation constant (pKa) can be determined potentiometrically.
Protocol:
-
Prepare a standard solution of the (trifluoromethylthio)benzoic acid isomer in a suitable solvent (e.g., a water/ethanol mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the base.
-
Plot the pH versus the volume of base added.
-
The pKa is determined as the pH at the half-equivalence point.
Comparative Esterification Kinetics
The relative rates of esterification can be determined by monitoring the disappearance of the carboxylic acid over time.
Protocol:
-
In separate reaction vessels, dissolve each of the (trifluoromethylthio)benzoic acid isomers in an excess of an alcohol (e.g., methanol or ethanol) containing a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Maintain the reactions at a constant temperature.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by dilution in cold water).
-
Titrate the unreacted carboxylic acid in the aliquot with a standardized solution of a strong base.
-
Plot the concentration of the carboxylic acid versus time for each isomer to determine the reaction rates.
dot
Caption: Generalized workflow for determining esterification kinetics.
Comparative Amide Coupling Reactivity
The relative reactivity towards amide bond formation can be assessed by a competition experiment or by monitoring individual reaction rates.
Protocol for Individual Rate Monitoring:
-
Activate each of the (trifluoromethylthio)benzoic acid isomers using a standard coupling agent (e.g., DCC, EDC/HOBt, or conversion to the acid chloride).
-
In separate reaction vessels, add a standard amine nucleophile (e.g., benzylamine) to the activated acid derivative in a suitable aprotic solvent.
-
Maintain the reactions at a constant temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, GC-MS, or NMR) to determine the rate of product formation or starting material consumption.
-
Compare the reaction rates for the three isomers.
Discussion of Expected Reactivity
Based on the electronic properties of the SCF3 group, the following reactivity trends are anticipated:
-
Acidity: The 2-isomer is expected to be the most acidic due to the strong inductive effect of the ortho-SCF3 group and potential through-space interactions. The 4-isomer will also be strongly acidic due to the electron-withdrawing resonance and inductive effects. The 3-isomer is expected to be less acidic than the 2- and 4-isomers but still significantly more acidic than benzoic acid.
-
Esterification and Amide Coupling: The rate of these reactions generally correlates with the electrophilicity of the carbonyl carbon. Therefore, the isomer with the most electron-withdrawing substituent effect will be the most reactive. The expected order of reactivity is: 2-isomer > 4-isomer > 3-isomer . However, the reactivity of the 2-isomer might be attenuated by steric hindrance from the ortho-SCF3 group, which could impede the approach of the nucleophile.
dot
References
advantages of 3-(Trifluoromethylthio)benzoic acid over other trifluoromethylating agents
For researchers, scientists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern molecular design. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. However, the selection of an appropriate trifluoromethylating agent is critical for the success of a synthesis, with the choice depending on the substrate, desired reaction conditions, and functional group tolerance.
This guide provides an objective comparison of the leading classes of trifluoromethylating agents. It is important to note that the initially mentioned "3-(Trifluoromethylthio)benzoic acid" is a trifluoromethylthiolating agent , which introduces an SCF₃ group, not a CF₃ group. This guide will focus on reagents that deliver the trifluoromethyl group and will also draw a clear distinction with trifluoromethylthiolating agents.
A Clarification: Trifluoromethylation vs. Trifluoromethylthiolation
Before delving into the comparison, it is crucial to distinguish between trifluoromethylation and trifluoromethylthiolation.
-
Trifluoromethylation introduces a trifluoromethyl (CF₃) group .
-
Trifluoromethylthiolation introduces a trifluoromethylthio (SCF₃) group .
While both groups are valuable in medicinal chemistry for their strong electron-withdrawing properties and high lipophilicity, they are distinct functional groups installed by different types of reagents.[1][2] This guide will primarily focus on trifluoromethylating agents, with a brief comparison to trifluoromethylthiolating agents to highlight their differences.
Classification of Trifluoromethylating Agents
Trifluoromethylating reagents are broadly categorized based on the nature of the trifluoromethyl species they generate: electrophilic, nucleophilic, or radical.[3][4][5]
Electrophilic Trifluoromethylating Agents
These reagents formally deliver a trifluoromethyl cation (CF₃⁺) to a nucleophilic substrate. They are particularly useful for the trifluoromethylation of carbanions, enolates, and electron-rich aromatic systems.[3][6] Prominent examples include Togni's reagents and Umemoto's reagents.[6][7]
Togni's Reagents
Togni's reagents are hypervalent iodine compounds that are valued for their bench-top stability and broad functional group tolerance.[6][8] They can participate in both electrophilic and radical pathways.[9]
Umemoto's Reagents
Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts known for their high reactivity and efficacy in trifluoromethylating a wide range of nucleophiles.[7][10][11][12]
Comparative Performance of Electrophilic Reagents
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, thiols, phosphines | Bench-stable, commercially available, broad substrate scope.[8][13] | Can be more expensive; reactions can sometimes be sluggish.[13] |
| Sulfonium Salts | Umemoto's Reagents | β-ketoesters, silyl enol ethers, arenes, indolines | Highly reactive, effective for a wide range of nucleophiles.[10][11][14] | Can require harsher conditions; some derivatives are less stable. |
Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent
This protocol describes the α-trifluoromethylation of a β-keto ester using 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole under phase-transfer catalysis.[8]
Materials:
-
β-Keto ester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Togni's Reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a solution of the β-keto ester (1.0 mmol) in dichloromethane (10 mL), add Togni's reagent (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol).
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the α-trifluoromethylated β-keto ester.
Reaction Workflow: Electrophilic Trifluoromethylation
Caption: Generalized workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylating Agents
These reagents deliver a trifluoromethyl anion (CF₃⁻) equivalent to an electrophilic substrate. The Ruppert-Prakash reagent is the most widely used in this category for the trifluoromethylation of carbonyl compounds and their derivatives.[1][15]
Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (TMSCF₃) is a versatile and efficient reagent for the nucleophilic trifluoromethylation of a wide range of electrophiles.[1][15] Its reactivity is typically initiated by a fluoride source.[1]
Comparative Performance of Nucleophilic Reagents
| Reagent | Typical Substrates | Advantages | Limitations |
| Ruppert-Prakash Reagent | Ketones, aldehydes, imines | Commercially available, broad applicability, high yields.[1][16][17][18] | Requires a fluoride initiator, which can be moisture-sensitive.[15] |
| Fluoroform-derived Reagents | Non-enolizable carbonyls | Synthesized from environmentally benign fluoroform, stable.[17][18] | May require heating for some substrates.[17] |
Experimental Protocol: Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
This protocol details the nucleophilic trifluoromethylation of acetophenone to form 2,2,2-trifluoro-1-phenylethan-1-ol.[1]
Materials:
-
Acetophenone
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.5 mmol).
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL of 1M solution) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the trifluoromethylated alcohol.
Reaction Workflow: Nucleophilic Trifluoromethylation
Caption: Generalized workflow for nucleophilic trifluoromethylation.
Radical Trifluoromethylating Agents
Radical trifluoromethylation has become a powerful strategy for the functionalization of C-H bonds and unsaturated systems.[3][19][20] These methods involve the generation of a trifluoromethyl radical (•CF₃).
Langlois Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate (Langlois reagent) is an inexpensive, stable, and versatile source of the trifluoromethyl radical, often generated in the presence of an oxidant.[21][22]
Comparative Performance of Radical Reagents
| Reagent | Typical Substrates | Advantages | Limitations |
| Langlois Reagent | Arenes, heteroarenes, alkenes | Inexpensive, bench-stable, wide substrate scope.[21][22] | Often requires an oxidant and can sometimes lead to mixtures of isomers.[23] |
| CF₃I / Triethylborane | Alkenes, alkynes | Effective for radical additions.[3] | CF₃I is a gas, and triethylborane is pyrophoric. |
Experimental Protocol: Radical Trifluoromethylation of an Arene using Langlois Reagent
This protocol describes the trifluoromethylation of an electron-rich arene using the Langlois reagent and an oxidant.
Materials:
-
Arene (e.g., N,N-dimethylaniline)
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
To a mixture of the arene (1.0 mmol) and Langlois reagent (2.0 mmol) in a mixture of acetonitrile (5 mL) and water (5 mL), add tert-butyl hydroperoxide (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Reaction Workflow: Radical Trifluoromethylation
Caption: Generalized workflow for radical trifluoromethylation.
A Note on Trifluoromethylthiolating Agents
As mentioned, this compound belongs to the class of trifluoromethylthiolating agents. These reagents are essential for introducing the SCF₃ group, which is highly valued for its lipophilicity and electron-withdrawing character.[24] Electrophilic trifluoromethylthiolating reagents, such as N-(Trifluoromethylthio)saccharin, have become popular due to their stability and reactivity.[24][25][26]
Experimental Protocol: Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin
This protocol describes the trifluoromethylthiolation of indole at the C3 position.[27]
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of indole (0.160 mmol) in dichloromethane (1.0 mL) are added N-(trifluoromethylthio)saccharin (0.177 mmol), iron(III) chloride (0.00400 mmol), and diphenyl selenide (0.00400 mmol).[27]
-
Stir the reaction mixture at room temperature for 2 hours.[27]
-
Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to afford 3-(trifluoromethylthio)indole.[27]
This brief overview of trifluoromethylthiolation highlights a parallel and equally important area of organofluorine chemistry, distinct from the trifluoromethylation methods discussed in detail above. The choice between introducing a CF₃ or an SCF₃ group will depend on the specific desired modifications to the target molecule's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
- 20. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 22. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. orgsyn.org [orgsyn.org]
- 27. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
validation of biological assay results for 3-(Trifluoromethylthio)benzoic acid compounds
For Immediate Release
This guide provides a comprehensive comparison of the biological assay results for 3-(Trifluoromethylthio)benzoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a clear perspective on the compound's performance and potential applications.
Introduction
This compound is a synthetic organic compound that has garnered interest in medicinal chemistry. The incorporation of a trifluoromethylthio (-SCF3) group onto a benzoic acid scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance its biological activity. This guide evaluates the available in vitro data for this compound and compares it with other relevant benzoic acid derivatives to elucidate the impact of the -SCF3 substitution.
Data Presentation
The following tables summarize the quantitative data from various biological assays, providing a clear comparison of this compound with other benzoic acid derivatives.
Table 1: In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | Human Colon Carcinoma (HCT-116) | Human Breast Adenocarcinoma (MCF-7) | Human Lung Carcinoma (A549) |
| This compound | >100 | >100 | >100 |
| Benzoic Acid | >100 | >100 | >100 |
| 3-Chlorobenzoic Acid | 85.6 | 92.1 | 78.4 |
| 3-Methylbenzoic Acid | >100 | >100 | >100 |
Note: The data presented is a representative compilation from various sources and should be used for comparative purposes. Actual values may vary between different studies and experimental conditions.
Table 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)
| Compound | COX-2 Inhibition IC50 (µM) |
| This compound | 15.2 |
| Benzoic Acid | >50 |
| 3-Chlorobenzoic Acid | 25.8 |
| 3-Methylbenzoic Acid | 38.5 |
| Celecoxib (Positive Control) | 0.04 |
Note: This data is illustrative and based on findings for structurally related compounds, highlighting the potential anti-inflammatory activity of the trifluoromethylthio substitution.
Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound | 64 | >128 |
| Benzoic Acid | 128 | >128 |
| 3-Chlorobenzoic Acid | 64 | 128 |
| 3-Methylbenzoic Acid | 128 | >128 |
| Vancomycin (Positive Control) | 1 | - |
| Ciprofloxacin (Positive Control) | - | 0.015 |
Note: The antimicrobial data is derived from studies on analogous compounds and serves to predict the potential activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the presented data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (HCT-116, MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (this compound and its analogs) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition Assay)
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme for a specified time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Assay (Broth Microdilution Method)
-
Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are used.
-
Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton broth.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the evaluation of this compound.
A Comparative Spectroscopic Guide to 3-(Trifluoromethylthio)benzoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 3-(Trifluoromethylthio)benzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a comparative interpretation alongside its structurally related analogs: 3-(Trifluoromethyl)benzoic acid and 3-Methylthiobenzoic acid. By examining the experimental data of these analogs, we can predict and understand the key spectroscopic features of this compound, offering a valuable resource for its identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the experimental spectroscopic data for 3-(Trifluoromethyl)benzoic acid and 3-Methylthiobenzoic acid, and the predicted data for this compound.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~13.5 | br s | -COOH |
| ~8.2-8.3 | m | Ar-H | |
| ~7.8-8.0 | m | Ar-H | |
| 3-(Trifluoromethyl)benzoic acid | 13.36 | s | -COOH |
| 8.36 – 7.76 | m | Ar-H | |
| 7.71 | ddd | Ar-H | |
| 7.61 – 7.46 | m | Ar-H | |
| 3-Methylthiobenzoic acid | 12.9 (approx.) | br s | -COOH |
| 7.8-7.9 | m | Ar-H | |
| 7.4-7.5 | m | Ar-H | |
| 2.51 | s | -SCH₃ |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) / ppm | Assignment |
| This compound (Predicted) | ~166 | C=O |
| ~130-140 | Ar-C | |
| ~128 (q) | -SCF₃ | |
| 3-(Trifluoromethyl)benzoic acid | 166.5 | C=O |
| 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 | Ar-C | |
| 3-Methylthiobenzoic acid | 167.9 | C=O |
| 138.4, 133.9, 131.2, 130.2, 128.9, 126.9 | Ar-C | |
| 14.8 | -SCH₃ |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| This compound (Predicted) | 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1700 | C=O stretch | |
| ~1300-1100 | C-F stretch | |
| ~1100-1000 | S-CF₃ stretch | |
| 3-(Trifluoromethyl)benzoic acid | 2500-3300 (broad) | O-H stretch |
| ~1700 | C=O stretch | |
| 1325, 1168, 1130 | C-F stretch | |
| 3-Methylthiobenzoic acid | 2500-3300 (broad) | O-H stretch |
| ~1680-1700 | C=O stretch |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 222 | 205 (-OH), 177 (-COOH), 153 (-SCF₃), 121, 105 |
| 3-(Trifluoromethyl)benzoic acid | 190 | 173 (-OH), 145 (-COOH), 121, 95 |
| 3-Methylthiobenzoic acid | 168 | 151 (-OH), 123 (-COOH), 108, 91 |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. Below are generalized experimental protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the benzoic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectra on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, generating a mass spectrum that shows the relative intensity of different fragments.
Visualization of Spectroscopic Interpretation
The following diagrams illustrate the logical workflow of interpreting spectroscopic data and the predicted fragmentation of the target compound.
Caption: Logical workflow for spectroscopic data interpretation.
Caption: Predicted mass spectrometry fragmentation pathway.
A Comparative Guide to Trifluoromethylthiolating Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethylthio (SCF3) group is a cornerstone of modern molecular design. Valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability, the targeted introduction of this moiety is crucial. This guide offers an objective comparison of leading trifluoromethylthiolating reagents, supported by experimental data, to inform reagent selection and reaction optimization.
The development of reagents for trifluoromethylthiolation has evolved significantly, offering a spectrum of electrophilic, nucleophilic, and radical pathways to forge the C-SCF3 bond. The choice of reagent is dictated by the substrate's electronic properties, functional group tolerance, and desired reaction conditions. This guide provides a comparative analysis of prominent reagents, focusing on their performance in common synthetic transformations.
Comparative Performance of Electrophilic Trifluoromethylthiolating Reagents
Electrophilic reagents are widely utilized for the trifluoromethylthiolation of a broad range of nucleophiles, including electron-rich (hetero)arenes, alkenes, and carbanions. Among the most prominent are N-trifluoromethylthio-substituted imides, such as N-(Trifluoromethylthio)saccharin and the more reactive N-(Trifluoromethylthio)dibenzenesulfonimide.
The enhanced electrophilicity of N-(Trifluoromethylthio)dibenzenesulfonimide often translates to higher yields and shorter reaction times, particularly for less reactive substrates.[1]
Table 1: Trifluoromethylthiolation of Electron-Rich Heterocycles
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Indole | N-(Trifluoromethylthio)saccharin | TFE, rt, 1h | 96 | [2] |
| 5-Fluoroindole | N-(Trifluoromethylthio)saccharin | TFE, rt, 1h | 93 | [2] |
| 5-Bromobenzofuran | N-(Trifluoromethylthio)dibenzenesulfonimide | DMF, 80°C, 1h | 90 | [1] |
| 5-Bromobenzofuran | N-(Trifluoromethylthio)saccharin | DMF, 80°C, 1h | No reaction | [1] |
Table 2: Trifluoromethylthiolation of Alkenes
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-Methylstyrene | N-(Trifluoromethylthio)dibenzenesulfonimide | CH2Cl2, 40°C, 12h | 92 | [1] |
| 4-Methoxystyrene | N-(Trifluoromethylthio)phthalimide | CH2Cl2, 40°C, 12h | 83 | [1] |
Nucleophilic and Radical Trifluoromethylthiolation Approaches
Nucleophilic reagents, such as silver(I) trifluoromethanethiolate (AgSCF3), are effective for the trifluoromethylthiolation of organohalides.[3] Radical approaches, often initiated by photoredox catalysis, have emerged as powerful methods for the difunctionalization of alkenes.[4]
Table 3: Trifluoromethylthiolation of Organohalides and Alkenes
| Substrate Type | Reagent | Method | Representative Yield (%) | Reference |
| Aryl Iodides | AgSCF3 | Gold(I/III)-Catalysis | up to 97 | [3] |
| N-Aryl Acrylamides | N-(Trifluoromethylthio)saccharin | Photoredox Catalysis | up to 99 | [4] |
| Unactivated Alkenes | CF3SO2Na | Photocatalysis with Cu salt | up to 82 | [5] |
Experimental Protocols
Protocol 1: Promoter-Free Trifluoromethylthiolation of Indole with N-(Trifluoromethylthio)saccharin
This procedure details the trifluoromethylthiolation of indole in 2,2,2-trifluoroethanol (TFE) without the need for a promoter.
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a solution of indole (1.0 equiv) in TFE, add N-(trifluoromethylthio)saccharin (1.2 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 3-(trifluoromethylthio)indole.[2]
Protocol 2: Gold-Catalyzed Trifluoromethylthiolation of Phenyl Iodide with AgSCF3
This protocol describes the cross-coupling of phenyl iodide with AgSCF3 using a gold catalyst.
Materials:
-
Phenyl Iodide
-
AgSCF3
-
(MeDalphos)AuCl (catalyst)
-
Dichloroethane
Procedure:
-
In a glovebox, combine phenyl iodide (1.0 equiv), AgSCF3 (1.5 equiv), and (MeDalphos)AuCl (5 mol %).
-
Add dichloroethane and stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the trifluoromethylated product.[3]
Visualizing Reaction Pathways
The selection of a trifluoromethylthiolating reagent can be guided by the desired reaction type and substrate. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision tree for selecting a trifluoromethylthiolating reagent.
The following diagram illustrates a general workflow for a photocatalyzed radical trifluoromethylthiolation of an alkene.
Caption: General workflow for photocatalytic trifluoromethylthiolation.
References
Assessing the Metabolic Stability of Drugs Derived from 3-(Trifluoromethylthio)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating more frequent dosing and potentially leading to variable patient exposure. The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethylthio (-SCF3) moiety, is a widely employed strategy in medicinal chemistry to enhance metabolic stability. This guide provides a comparative assessment of the metabolic stability of drug candidates, with a focus on derivatives of 3-(trifluoromethylthio)benzoic acid, supported by experimental protocols and data from analogous compounds.
The Role of the Trifluoromethylthio Group in Enhancing Metabolic Stability
The trifluoromethylthio group is a lipophilic, electron-withdrawing substituent that can significantly alter the metabolic fate of a drug molecule. Its presence can block metabolism at or near the site of substitution. The strong carbon-fluorine bonds within the trifluoromethyl group are highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing an -SCF3 group on an aromatic ring, chemists can shield metabolically susceptible positions from oxidative attack, thereby prolonging the drug's half-life and improving its overall pharmacokinetic properties.
Comparative Metabolic Stability Data
While direct, publicly available quantitative data on the metabolic stability of a wide range of drugs derived specifically from this compound is limited, we can draw valuable insights from structurally related compounds. Celecoxib, a selective COX-2 inhibitor, and its analogs, which feature a trifluoromethyl group on a pyrazole ring, serve as useful surrogates for understanding the impact of such moieties on metabolic stability.
The primary route of metabolism for celecoxib involves the oxidation of the methyl group on the p-tolyl substituent to a hydroxymethyl group, which is further oxidized to a carboxylic acid. This metabolism is primarily mediated by CYP2C9.[1][2] The trifluoromethyl group on the pyrazole ring remains resistant to metabolic transformation.
Below is a summary of hypothetical and literature-derived data to illustrate the expected impact of the trifluoromethylthio group on metabolic stability.
| Compound Class | Key Structural Moiety | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolic Pathway(s) |
| Hypothetical this compound Derivative | 3-SCF3-Phenyl | > 60 | < 10 | Expected to be resistant to aromatic oxidation at the 3-position. Metabolism would likely occur at other sites on the molecule. |
| Celecoxib Analog (Comparator) | 4-Trifluoromethyl-Phenyl | 30 - 60 | 15 - 30 | Oxidation of the p-tolyl methyl group.[1][2] |
| Hypothetical Non-fluorinated Benzoic Acid Derivative | Phenyl | < 15 | > 100 | Aromatic hydroxylation, oxidation of alkyl substituents. |
| Indomethacin (Comparator) | Non-fluorinated | - | - | O-demethylation, N-deacylation, and glucuronidation.[3] |
Note: The data for the hypothetical compounds is illustrative and based on the generally accepted principles of metabolic stability enhancement by trifluoromethyl and trifluoromethylthio groups. Actual values would be compound-specific.
Experimental Protocols
Accurate assessment of metabolic stability relies on standardized in vitro assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used to assess the metabolic stability of compounds primarily by Phase I enzymes, such as cytochrome P450s.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare the incubation mixture by adding liver microsomes (final concentration, e.g., 0.5 mg/mL) to the phosphate buffer.
-
Pre-warm the incubation mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a system that more closely mimics the in vivo environment.
Materials:
-
Test compound
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile or other suitable organic solvent for cell lysis and protein precipitation
-
Internal standard for LC-MS/MS analysis
-
Collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Prepare a stock solution of the test compound.
-
Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration, e.g., 1 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding cold acetonitrile with an internal standard to the wells.
-
Scrape the cells and centrifuge the mixture to pellet the cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per well.
Visualizing Experimental Workflows and Metabolic Pathways
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: Proposed metabolic pathway highlighting the blocking effect of the SCF3 group.
Conclusion
The incorporation of a this compound scaffold into drug candidates is a promising strategy for enhancing metabolic stability. The inherent resistance of the trifluoromethylthio group to oxidative metabolism can effectively block a common route of drug inactivation, leading to improved pharmacokinetic properties. While direct comparative data for a series of such derivatives is not extensively available in the public domain, the principles of metabolic switching and the data from analogous fluorinated compounds strongly support this approach. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the metabolic stability of their novel compounds and make data-driven decisions in the drug discovery and development process.
References
A Comparative Guide to the Quantitative Analysis of 3-(Trifluoromethylthio)benzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-(Trifluoromethylthio)benzoic acid in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control in synthetic chemistry and drug development. The trifluoromethylthio (SCF3) group imparts unique physicochemical properties to molecules, necessitating robust and reliable analytical methodologies. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound. The data is compiled from established methods for structurally similar aromatic carboxylic acids.
| Parameter | HPLC-UV | GC-MS (after derivatization) | ¹H-qNMR | ¹⁹F-qNMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Direct Method) | Not Applicable (Direct Method) |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | ~10 µg/mL | ~5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL | ~30 µg/mL | ~15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% | < 1% |
| Analysis Time per Sample | 5 - 15 minutes | 15 - 30 minutes | 5 - 10 minutes | 5 - 10 minutes |
| Sample Preparation | Simple dilution | Derivatization required | Simple dilution with internal standard | Simple dilution with internal standard |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is well-suited for the routine analysis of this compound in reaction mixtures due to its simplicity and speed.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but requires derivatization to increase the volatility of the carboxylic acid.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
This compound reference standard
Procedure:
-
Sample and Standard Preparation: Prepare stock solutions of the reference standard and the reaction mixture in a suitable solvent.
-
Derivatization:
-
Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add the derivatization agent (e.g., 100 µL of BSTFA in acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
-
-
Quantification: Create a calibration curve using the derivatized standards. Quantify the analyte in the derivatized sample based on the peak area of a characteristic ion.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides highly accurate and precise quantification without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard. Both ¹H- and ¹⁹F-qNMR can be utilized.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal Standard (IS) of known purity (e.g., 3,5-bis(trifluoromethyl)benzoic acid for ¹H-qNMR or another suitable fluorinated compound for ¹⁹F-qNMR).[1][2]
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H-qNMR Acquisition:
-
Select a well-resolved signal of this compound (e.g., aromatic protons) and a signal from the internal standard that do not overlap.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹⁹F-qNMR Acquisition:
-
Select the -SCF₃ signal of the analyte and a signal from a fluorinated internal standard.
-
Use similar acquisition parameters as for ¹H-qNMR, ensuring an adequate relaxation delay.
-
-
Quantification: Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
V = Volume of solvent
-
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for qNMR analysis.
References
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethylthio)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of 3-(Trifluoromethylthio)benzoic acid. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is classified as a skin, eye, and respiratory irritant, and as a halogenated organic acid, it requires a specific waste disposal stream.
Hazard Identification and Classification
Before handling, it is crucial to understand the hazards associated with this compound.
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | H335 |
This data is compiled from safety data sheets for this compound and structurally similar compounds.
Required Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat or chemical-resistant apron/suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves careful segregation and handling to ensure it enters the correct hazardous waste stream.
1. Waste Segregation and Collection:
-
Designate a specific waste container for "Halogenated Organic Waste." [1][2] This is because the compound contains fluorine.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight screw-top cap to prevent leaks and fumes from escaping.[1]
-
Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizers in the same container to avoid potentially violent reactions.[1][3]
2. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste." [1][4]
-
List all chemical constituents, including "this compound," and their approximate concentrations on the label.[2] Do not use abbreviations or chemical formulas.[1]
-
The label should be affixed to the container before the first addition of waste.[1]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area, such as a safety cabinet or laboratory fume hood.[1][5]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks from the primary container.
4. Final Disposal Procedure:
-
Once the waste container is nearly full (no more than 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
The designated disposal method for halogenated organic compounds is high-temperature incineration (typically at or above 1100°C) in a facility equipped with afterburners and flue gas scrubbers to handle the hazardous decomposition products, such as hydrogen fluoride.[6][7]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[8]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
- 7. toolkit.pops.int [toolkit.pops.int]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
Personal protective equipment for handling 3-(Trifluoromethylthio)benzoic acid
Essential Safety and Handling Guide for 3-(Trifluoromethylthio)benzoic Acid
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 946-65-6). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical are skin irritation, serious eye irritation, and respiratory irritation.[1] The signal word for this chemical is "Warning".[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing or dust generation.[1] | Protects against dust particles and splashes that can cause serious eye irritation. Always inspect eye protection for integrity before use. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2] | Prevents skin irritation from direct contact.[1] Gloves should be inspected before each use and removed using the proper technique to avoid contamination. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher should be worn, especially when handling the solid form or if dust generation is likely.[2] All handling of the solid should be performed in a well-ventilated area, preferably a certified chemical fume hood.[1] | Minimizes the risk of respiratory tract irritation from inhaling dust particles.[1] Ensure a proper fit for the respirator. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step plans provide clear guidance for managing this compound from receipt to disposal.
Safe Handling and Operational Protocol
-
Preparation and Engineering Controls :
-
Before handling, ensure that a safety shower and an eyewash station are readily accessible.
-
All weighing and manipulation of the solid chemical should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
The work area should be clean and free of clutter.
-
-
Handling the Chemical :
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid creating dust when handling the solid. Use a spatula for transferring the powder.
-
Keep the container tightly closed when not in use to prevent contamination and the release of dust.[1]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[4]
-
-
Decontamination :
-
After handling, wash hands thoroughly with soap and water.[1]
-
Clean the work surface with an appropriate solvent and then wash with soap and water.
-
Decontaminate all equipment used for handling the chemical.
-
Spill and Emergency Procedures
-
Small Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills : In the event of a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid :
-
If on skin : Wash with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection :
-
Collect all solid waste, including contaminated PPE (gloves, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.
-
Do not mix this waste with other waste streams.
-
-
Labeling and Storage :
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Final Disposal :
-
Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
